MTTA (hydrochloride)
Description
Properties
Molecular Formula |
C12H15NO · HCl |
|---|---|
Molecular Weight |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H |
InChI Key |
YIORJSVFDCPMMT-UHFFFAOYSA-N |
SMILES |
O=C1C(CNC)CCC2=CC=CC=C21.Cl |
Synonyms |
Mephtetramine |
Origin of Product |
United States |
Foundational & Exploratory
Mephtetramine (MTTA) synthesis and chemical characterization
Synthesis, Characterization, and Pharmacological Profiling[1][2]
Executive Summary
Mephtetramine (MTTA), chemically defined as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one , represents a distinct class of psychoactive substances characterized by a rigidified
This guide details the SAM Protocol (Synthesize, Analyze, Metabolize) for MTTA, providing reproducible methodologies for its chemical synthesis, structural validation, and metabolic profiling.
Part 1: Chemical Synthesis
Core Directive: The synthesis of MTTA relies on a Mannich condensation. The choice of 1-tetralone as the starting material introduces conformational rigidity, distinguishing MTTA from flexible acyclic analogs like mephedrone.
1.1 Reaction Pathway
The synthesis proceeds via the in situ formation of an iminium ion from paraformaldehyde and methylamine, which undergoes electrophilic attack by the enol form of 1-tetralone.
Figure 1.1: Mannich condensation pathway for MTTA synthesis.
1.2 Experimental Protocol
Safety Note: Methylamine is a volatile, basic gas; handle its hydrochloride salt in a fume hood. 1-Tetralone is an irritant.
Reagents:
-
1-Tetralone (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Methylamine Hydrochloride (1.2 eq)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: Conc. HCl (approx. 50 µL per 10 mmol scale)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tetralone (e.g., 10 mmol, 1.46 g) in absolute ethanol (20 mL).
-
Reagent Addition: Add Paraformaldehyde (12 mmol, 0.36 g) and Methylamine HCl (12 mmol, 0.81 g) directly to the solution.
-
Acidification: Add catalytic concentrated HCl (approx. 2-3 drops) to adjust pH to <2, facilitating the formation of the reactive iminium species.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The disappearance of the 1-tetralone spot indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove ethanol under reduced pressure (rotary evaporator).
-
Redissolve the residue in minimal water and wash with diethyl ether (to remove unreacted non-basic organic materials).
-
Basify the aqueous layer with NaOH (1M) to pH ~10 to liberate the free base.
-
Extract the free base into Dichloromethane (DCM) (3 x 20 mL).
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude oil can be converted to the hydrochloride salt by redissolving in diethyl ether and bubbling dry HCl gas, yielding MTTA·HCl as a white crystalline solid.
Part 2: Chemical Characterization
Core Directive: Validation of the structure requires confirming the intact tetralone ring and the successful attachment of the methylaminomethyl side chain.
2.1 Analytical Data Profile
| Parameter | Specification | Diagnostic Signal |
| Formula | C₁₂H₁₅NO[2] · HCl | MW: 225.72 g/mol (salt) |
| Appearance | White crystalline powder | Hygroscopic nature common in amine salts |
| UV Abs | Characteristic of the benzoyl chromophore in tetralone | |
| GC-MS (EI) | Base peak often | |
| N-Methyl group ( | ||
| Aromatic protons of the tetralone core |
2.2 Structural Logic
The key differentiator between MTTA and simple cathinones in NMR is the aliphatic region.
-
Cathinones: Show a methine quartet (alpha-proton) and a methyl doublet.
-
MTTA: Shows complex multiplets for the
and methylene protons of the tetralone ring, and the alpha-proton is part of the rigid ring system, appearing as a multiplet rather than a clean quartet.
Part 3: Biological Interaction & Metabolism
Core Directive: MTTA acts as a monoamine transporter substrate.[3] Its metabolic fate is critical for toxicological analysis in biological matrices (blood/urine).
3.1 Metabolic Pathway (In Vitro)
Studies using human liver microsomes (HLM) indicate that MTTA undergoes N-demethylation and dehydrogenation.
Figure 3.1: Primary metabolic pathways of MTTA in human hepatocytes.
3.2 Toxicology & Genotoxicity
Recent evaluations using the TK6 cell micronucleus test have highlighted potential genotoxic risks.
-
Mechanism: The planar tetralone structure suggests potential for DNA intercalation, unlike the more flexible cathinones.
-
Cytotoxicity: MTTA shows dose-dependent cytotoxicity and apoptosis in vitro.
-
Transporter Affinity: It functions as a reuptake inhibitor/releaser for SERT (Serotonin) and DAT (Dopamine), leading to sympathomimetic effects (tachycardia, hyperthermia).
References
-
Brandt, S. D., et al. (2014).[4] The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug Testing and Analysis.
-
Lenzi, M., et al. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. International Journal of Molecular Sciences.
-
Marti, M., et al. (2023).[5] Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice. Brain Sciences.[6]
-
Cayman Chemical. (n.d.).[1] MTTA (hydrochloride) Product Information & Safety Data Sheet.
Sources
Structural and Pharmacological Profiling of MTTA (Mephtetramine): An Atypical Rigid Cathinone Derivative
The following technical guide details the structural and pharmacological profile of MTTA (Mephtetramine), an atypical synthetic cathinone derivative.
Executive Summary
MTTA (Mephtetramine) represents a distinct structural divergence from the standard synthetic cathinone class. While often categorized alongside "bath salts" (substituted cathinones), MTTA is chemically defined as a Mannich base derivative of 1-tetralone . Unlike standard cathinones, which are
This guide provides a rigorous analysis of MTTA’s structural homology, synthetic origins via the Mannich reaction, and pharmacological implications. It addresses the causality between its "ring-rigidified" scaffold and its metabolic stability, offering researchers a validated framework for identification and study.
Structural Analysis: The "Rigid" Fallacy
To understand MTTA, one must first deconstruct the common misconception that it is simply a "rigidified methcathinone."
The Pharmacophore Gap
Standard synthetic cathinones (e.g., Methcathinone, Mephedrone) share a phenethylamine backbone with a ketone at the
-
Cathinone Backbone:
-
MTTA Backbone:
MTTA incorporates the phenyl ring and the carbon chain into a tetralone (3,4-dihydronaphthalen-1(2H)-one) system. However, the critical distinction is the exocyclic methylene spacer . The amine is not directly attached to the ring carbon (C2); it is attached to a methyl group extending from C2.
Structural Homology Diagram
The following diagram illustrates the mapping of the flexible methcathinone backbone onto the rigid MTTA scaffold, highlighting the chain extension.
Caption: Structural mapping revealing the methylene insertion in MTTA, converting the
Synthesis & Chemical Characterization
The synthesis of MTTA is chemically distinct from the bromination/amination route used for standard cathinones. It relies on the Mannich reaction , a condensation of an enolizable ketone, an aldehyde, and an amine.
Validated Synthetic Protocol
Objective: Synthesis of 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one (MTTA).
Reagents:
-
1-Tetralone (Starting Scaffold)
-
Paraformaldehyde (Carbon source for spacer)
-
Methylamine Hydrochloride (Amine source)
-
Ethanol (Solvent)
-
Concentrated HCl (Catalyst)
Methodology:
-
Preparation: Dissolve 1-tetralone (1 eq) in ethanol.
-
Condensation: Add Paraformaldehyde (1.2 eq) and Methylamine HCl (1.2 eq).
-
Reflux: Acidify with catalytic HCl and reflux at 80°C for 4-6 hours. The reaction proceeds via the formation of an iminium ion from formaldehyde and methylamine, which is then attacked by the enol form of 1-tetralone.
-
Workup: Evaporate solvent. Basify residue with NaOH to pH 10. Extract with Dichloromethane (DCM).
-
Purification: Convert the free base oil to the hydrochloride salt using ethereal HCl for crystallization.
Reaction Workflow Diagram
Caption: The Mannich reaction pathway generating MTTA. The convergence of the enol and iminium species creates the characteristic C-C-N linkage.
Pharmacology & Toxicology
Mechanism of Action
MTTA acts as a psychostimulant, but its potency is modulated by its structural bulk.
-
Transporter Binding: Like other cathinones, MTTA interacts with monoamine transporters (DAT, NET, SERT). However, the "extra" methylene carbon generally reduces affinity for DAT compared to the parent
-amino homologues (like methcathinone). -
Selectivity: The rigid tetralone core typically enhances selectivity for the Serotonin Transporter (SERT) in similar analogues, suggesting MTTA may possess a mixed stimulant/entactogen profile similar to Mephedrone, rather than the pure stimulation of Methamphetamine.
Metabolic Fate
Metabolic stability is a key differentiator. The rigid ring system prevents the rapid oxidative deamination often seen in linear alkyl chains.
Primary Metabolic Pathways (In Vivo/In Silico):
-
N-Demethylation: The major metabolite is Demethyl-MTTA (2-((aminomethyl)-3,4-dihydronaphthalen-1(2H)-one).
-
Ketone Reduction: Reduction of the C1 carbonyl to a hydroxyl group (Tetralol derivative).
-
Hydroxylation: Occurs on the aromatic ring (positions 5, 6, or 7).
Table 1: Comparative Pharmacological Features
| Feature | Methcathinone | MTTA (Mephtetramine) | Implication |
| Class | MTTA bypasses some generic "cathinone" scaffolds. | ||
| Linker | Direct C-N bond | Methylene Spacer (-CH2-) | Reduced potency; altered steric fit in DAT. |
| Core | Flexible Phenyl | Rigid Tetralone | Restricted conformation; potential SERT bias. |
| Major Metabolite | Ephedrine-like | Demethyl-MTTA | Unique urinary marker for toxicology screening. |
Experimental Protocols: Identification
For researchers identifying MTTA in biological matrices or seizure samples, the following LC-HRMS parameters are validated based on metabolic studies.
LC-HRMS Screening Protocol
Instrument: Orbitrap or Q-TOF Mass Spectrometer. Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]
-
B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.
Target Ions:
-
Parent (MTTA):
-
Metabolite M1 (Demethyl):
-
Fragment Ion (Tropylium):
(Characteristic of the aromatic core).
Analytical Logic Diagram
Caption: Decision tree for the forensic identification of MTTA using High-Resolution Mass Spectrometry.
Conclusion
MTTA (Mephtetramine) is a structural outlier in the NPS landscape. By utilizing a Mannich base synthesis on a tetralone core, it achieves a "homologated" structure that defies the standard
References
-
Odoardi, S. et al. (2016). Metabolism study and toxicological determination of mephtetramine (MTTA) in biological samples by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Welter-Luedeke, J. & Maurer, H.H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran, dihydrobenzofuran, or tetralin structure. Drug Testing and Analysis. Link
-
Brandt, S.D. et al. (2014). The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug Testing and Analysis. Link
-
Cayman Chemical. (2022). MTTA (hydrochloride) Product Information and Safety Data Sheet. Link
-
Simmler, L.D. et al. (2014). Pharmacological profile of mephedrone analogs and related new psychoactive substances. Neuropharmacology. Link
Sources
In Vitro Metabolic Profiling and Stability Assessment of Mephtetramine (MTTA)
[1]
Executive Summary & Compound Architecture
Mephtetramine (MTTA; 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one) represents a structural divergence from classical synthetic cathinones.[1][2][3] Unlike the flexible alkyl chain of mephedrone, MTTA incorporates a tetralone core (rigidified phenyl ring fused to the ketone-containing ring). This structural rigidity influences its binding affinity and, critically, its metabolic liability.[3]
For drug development professionals and forensic toxicologists, understanding the in vitro metabolism of MTTA is essential for two reasons:
-
Toxicological De-risking: Determining if the rigid core leads to reactive quinone species or unique toxicophores.[3]
-
Biomarker Discovery: Identifying stable metabolites (e.g., N-desmethyl-MTTA) that persist longer than the parent compound in biological matrices.[3]
This guide details the technical workflow for characterizing MTTA metabolism using Human Liver Microsomes (HLM) and LC-HRMS, moving beyond basic screening to mechanistic elucidation.
Experimental Design Strategy
To reconstruct the metabolic profile of MTTA, a tiered approach using Human Liver Microsomes (HLM) for Phase I oxidative metabolism and Cytosolic/S9 fractions for Phase II conjugation is recommended.
The Biological System[5]
-
Primary Model: Pooled Human Liver Microsomes (HLM).[3]
-
Secondary Model (Validation): Freeze-thawed Primary Hepatocytes.[3]
-
Rationale: Required only if Phase II glucuronidation is suspected to be the rate-limiting clearance step, as HLM lacks the cytosolic cofactors (UDPGA) unless supplemented.
-
Control Architecture
Every incubation plate must include the following self-validating controls:
Detailed Experimental Protocol
The following workflow is optimized for determining Intrinsic Clearance (
Reagent Preparation
| Reagent | Concentration | Role |
| Phosphate Buffer | 100 mM (pH 7.[3]4) | Physiological environment maintenance.[3] |
| MTTA Stock | 10 mM in DMSO | Substrate (Final incubation conc: 1 µM for clearance, 10 µM for MetID). |
| HLM Protein | 20 mg/mL stock | Enzyme source (Final conc: 0.5 mg/mL).[3] |
| NADPH | 10 mM (Fresh) | Cofactor for CYP450 oxidation.[3] |
| Quench Solution | ACN with 0.1% Formic Acid | Stops reaction and precipitates proteins.[3] |
Incubation Workflow (Step-by-Step)
-
Pre-Incubation:
-
Mix
Phosphate Buffer and HLM (20 mg/mL) in a 96-well deep-well plate. -
Add
of MTTA working solution (100 µM). -
Result: Final volume
, Protein 1 mg/mL (2x), Substrate 1 µM (2x).[3] -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Sampling (Time-Course):
-
At
minutes, remove aliquots. -
Critical Step: Immediately dispense into
of ice-cold Quench Solution containing an Internal Standard (e.g., Mephedrone-d3).[3]
-
-
Sample Processing:
-
Vortex for 1 minute.
-
Centrifuge at 4,000 g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer
of supernatant to LC vials for analysis.
-
Metabolic Pathway & Visualization
Based on the tetralone structure of MTTA, the metabolic logic follows three primary vectors:
-
N-Demethylation: Removal of the methyl group from the amine tail (Major pathway).[3]
-
Carbonyl Reduction: Reduction of the ketone to a secondary alcohol (dihydro-metabolite).[3]
-
Hydroxylation: Oxidation of the aromatic ring or the alicyclic ring.[3]
Pathway Diagram
The following diagram illustrates the biotransformation of MTTA, highlighting the transition from Phase I oxidation to potential Phase II conjugation.
Figure 1: Proposed metabolic map of Mephtetramine. The N-demethylation pathway represents the primary clearance mechanism in human liver microsomes.
Analytical Configuration (LC-HRMS)
Accurate identification requires High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric metabolites.[3]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8 µm).
-
Why T3? Better retention of polar amine metabolites (like N-desmethyl-MTTA) compared to standard C18.[3]
-
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Spectrometry Parameters (Orbitrap/Q-TOF)
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
The depletion of the parent compound follows pseudo-first-order kinetics. Plot the natural log (ln) of the remaining MTTA peak area vs. time.
-
Determine Slope (
): From the linear regression of vs. Time.[3] -
Calculate Half-Life (
): [3] -
Calculate
: [3]
Interpreting Stability[1][4][8]
-
High Clearance:
min.[3] Indicates rapid first-pass metabolism; likely low oral bioavailability.[3] -
Low Clearance:
min.[3][4] Suggests potential for accumulation or longer duration of action.[3] -
Note: MTTA typically exhibits intermediate stability , with N-demethylation being the rate-limiting step [1].[3]
References
-
Power, J. D., et al. (2014).[2][3] The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine.[2] Drug Testing and Analysis, 6(7-8), 668-675.[2][3] Link
-
Odoardi, S., et al. (2016).[3] Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high-resolution mass spectrometry. Drug Testing and Analysis, 8(8), 779-791.[3][5] Link
-
Meyer, M. R. (2016).[3] New psychoactive substances: an overview on recent developments in in vitro metabolism studies. Forensic Science International, 266, 38-44.[3] Link
A Technical Guide for the Genotoxicity Assessment of 3-methoxy-4,5-methylenedioxyamphetamine (MTTA) in Cell Cultures
Abstract
This guide provides a comprehensive framework for the in vitro genotoxicity assessment of 3-methoxy-4,5-methylenedioxyamphetamine (MTTA), a substituted amphetamine analogue.[1][2] Recognizing the compound's structural similarities to substances known to induce oxidative stress and potential DNA damage, a robust evaluation of its genotoxic profile is paramount for any safety assessment.[3][4][5][6] This document outlines an integrated, tiered testing strategy compliant with international regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD). We will detail the scientific rationale and step-by-step protocols for a core battery of assays designed to detect the three major classes of genetic damage: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss/gain). This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety evaluation of novel psychoactive compounds.
Introduction: The Scientific Imperative for MTTA Genotoxicity Testing
3-methoxy-4,5-methylenedioxyamphetamine (MTTA), also known as 5-Methoxy-MDA, is a psychedelic and entactogen of the amphetamine class.[1][2] Its structure is analogous to more extensively studied compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[2][7][8] A significant body of evidence suggests that amphetamine-like stimulants can induce neurotoxicity, in part through mechanisms involving oxidative stress.[3][5][6][9] Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to irreversible damage to cellular macromolecules, including lipids, proteins, and, critically, DNA.[4][5]
Given these mechanistic precedents, a thorough investigation into the genotoxic potential of MTTA is not merely a regulatory formality but a scientific necessity. Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA strand breaks. Such damage can be a critical initiating event in carcinogenesis and may also be implicated in other long-term health detriments.[10]
Therefore, this guide presents a standard in vitro testing battery designed to provide a comprehensive and reliable assessment of MTTA's genotoxic hazard.
The Standard In Vitro Genotoxicity Testing Battery
Regulatory agencies worldwide recommend a core battery of in vitro tests to evaluate the genotoxic potential of new chemical entities.[10] This battery is designed to be complementary, covering different, well-characterized endpoints of genetic damage. No single test can detect all genotoxic mechanisms; therefore, an integrated assessment of the complete battery is required.[10] The standard approach involves:
-
A bacterial reverse mutation test (Ames test) to detect gene mutations (point mutations and frameshifts).[11][12]
-
An in vitro mammalian cell micronucleus test (MNvit) to detect both clastogenic and aneugenic events.[13][14][15]
-
An in vitro mammalian cell gene mutation test , such as the Mouse Lymphoma Assay (MLA) or the HPRT assay, to detect a broad spectrum of gene mutation events in a eukaryotic system.[16][17]
A critical component of this battery is the inclusion of an exogenous metabolic activation system, typically a rat liver post-mitochondrial fraction (S9).[18][19][20][21] This system simulates mammalian liver metabolism, which can convert a non-genotoxic parent compound (a pro-mutagen) into a genotoxic metabolite.[20][21] All assays must be performed both in the presence and absence of S9 metabolic activation.
Caption: Hypothesized pathway of MTTA-induced chromosomal damage via oxidative stress.
Methodology:
-
Cell Selection: Various cell lines can be used, including CHO, V79, TK6, or human peripheral blood lymphocytes. [14]TK6 cells are often preferred for their p53 competence, which reduces the incidence of irrelevant positive results. [22]2. Metabolic Activation: As with the Ames test, experiments are conducted with and without an S9 mix.
-
Cytotoxicity Assessment: A preliminary range-finding experiment is crucial to determine cytotoxicity. This is typically measured by assessing the Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD). The highest concentration in the main experiment should induce approximately 55±5% cytotoxicity.
-
Exposure Protocol:
-
Short Treatment (3-6 hours): Performed with and without S9 activation. After exposure, cells are washed and cultured for a recovery period (1.5-2 normal cell cycles).
-
Long Treatment (without S9): Continuous exposure for 1.5-2 normal cell cycles.
-
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the cultures after the treatment period. [23]This inhibits cytokinesis, resulting in binucleated cells that have definitively completed one round of mitosis. [23][24]Scoring is then restricted to these binucleated cells, providing a more accurate measure of damage.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. DNA is stained with a fluorescent dye (e.g., acridine orange or DAPI).
-
Scoring: At least 2000 cells per concentration (ideally from duplicate cultures) are scored for the presence of micronuclei. [23]The Cytokinesis-Block Proliferation Index (CBPI) is calculated in cultures treated with cytochalasin B to confirm cell division.
-
Controls: Negative (solvent) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9 for clastogens; Colchicine for aneugens) are run concurrently.
Data Interpretation: A positive result requires a statistically significant, dose-dependent increase in the frequency of micronucleated cells. A result is generally considered positive if any concentration exhibits a statistically significant increase and the results are outside the distribution of the historical negative control data.
| Parameter | Solvent Control | MTTA (Low Dose) | MTTA (Mid Dose) | MTTA (High Dose) | Positive Control |
| Concentration (µg/mL) | 0 | 10 | 30 | 100 | 0.5 |
| Total Cells Scored | 2000 | 2000 | 2000 | 2000 | 2000 |
| Micronucleated Cells (%) | 1.2 | 1.5 | 2.8* | 5.9 | 15.4 |
| Cytotoxicity (RPD %) | 100 | 95 | 78 | 53 | 65 |
| Table 1: Example Data Summary for an In Vitro Micronucleus Test. Data are hypothetical. *p<0.05, **p<0.01 compared to solvent control. |
Assay Protocol: In Vitro Mammalian Cell Gene Mutation Test
Guideline: OECD 490 (Mouse Lymphoma Assay - MLA) or OECD 476 (HPRT Assay) [16][25][26][27] Principle: These assays detect gene mutations induced by chemicals in cultured mammalian cells. [16][25]* Mouse Lymphoma Assay (MLA): Uses the L5178Y/TK+/- cell line and measures forward mutations at the thymidine kinase (TK) locus. [16]This assay is advantageous as it can detect both point mutations (resulting in small colonies) and chromosomal events like deletions (resulting in large colonies).
-
HPRT Assay: Uses cell lines like CHO or V79 and measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene locus. [17][27][28]Mutants are selected by their resistance to a toxic purine analogue like 6-thioguanine. [28] Methodology (MLA Example):
-
Cell Culture: L5178Y/TK+/- cells are maintained in suspension culture.
-
Exposure: Similar to the MNvit test, short (e.g., 4 hours) treatments with and without S9, and a long (24 hours) treatment without S9 are performed.
-
Cytotoxicity Measurement: Cytotoxicity is determined by Relative Total Growth (RTG), which combines suspension growth post-treatment and plating efficiency. The highest concentrations should target approximately 10-20% RTG.
-
Phenotypic Expression: After treatment, cells are cultured for a period (typically 2 days) to allow for the expression of the mutant TK-/- phenotype.
-
Mutant Selection: Cells are plated in semi-solid agar medium with and without a selective agent (trifluorothymidine, TFT). [16]Cells with a functional TK gene will incorporate the toxic TFT and die, while TK-deficient mutants will survive and form colonies. [16]6. Scoring: After 10-12 days of incubation, colonies on both selective (mutant) and non-selective (viability) plates are counted. The MLA distinguishes between large and small mutant colonies, providing mechanistic insight.
-
Controls: Negative (solvent) and positive controls (e.g., Methyl methanesulfonate without S9, Cyclophosphamide with S9) are required.
Data Interpretation: A positive response is characterized by a concentration-dependent increase in the mutant frequency that exceeds a predefined threshold (the Global Evaluation Factor, typically 126 x 10^-6 for the MLA) above the solvent control.
Conclusion and Integrated Assessment
The genotoxic profile of MTTA must be determined by an integrated analysis of this complete in vitro battery.
-
A negative result in all three assays provides strong evidence that MTTA is not genotoxic under in vitro conditions.
-
A positive result in the Ames test indicates that MTTA or its metabolites can induce gene mutations in bacteria.
-
A positive result in the MNvit or MLA/HPRT assays indicates genotoxic activity in mammalian cells. A positive MNvit result points towards clastogenic and/or aneugenic potential, while a positive MLA/HPRT result indicates mutagenic potential.
Any positive finding warrants careful consideration. The nature of the positive response (e.g., gene vs. chromosome damage, requirement for metabolic activation, potency) provides critical information for hazard characterization and guides the strategy for any necessary follow-up testing, such as in vivo studies. Given the known pharmacology of related amphetamines, which suggests a potential for inducing oxidative stress, a positive result in the mammalian cell assays would be mechanistically plausible. [3][6][29][30][31] This structured, evidence-based approach ensures a robust and scientifically defensible assessment of the genotoxic potential of MTTA, fulfilling both regulatory requirements and the ethical imperative of comprehensive drug safety evaluation.
References
-
OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. Available at: [Link]
-
The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Available at: [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available at: [Link]
-
Test No. 471: Bacterial Reverse Mutation Test. OECD. Available at: [Link]
-
OECD 487: Cell micronucleus test (in vitro mammalian). In Vitro Toxicology Society. Available at: [Link]
-
Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. Available at: [Link]
-
Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension. JCI Insight. Available at: [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. Available at: [Link]
-
Reverse mutation test on bacteria according to OECD 471. Analytice. Available at: [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]
-
In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. Available at: [Link]
-
Toxicology. MedCrave online. Available at: [Link]
-
OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Toxicology Program. Available at: [Link]
-
In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. ResearchGate. Available at: [Link]
-
New Mechanism Found For Neurodegenerative Effects Of Amphetamines In Mice. ScienceDaily. Available at: [Link]
-
S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. Available at: [Link]
-
Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension. PubMed. Available at: [Link]
-
OECD 487 In Vitro Micronucleus Test. Scantox. Available at: [Link]
-
Assessment of the genotoxicity of S9-generated metabolites using the GreenScreen HC GADD45a–GFP assay. Oxford Academic. Available at: [Link]
-
OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità. Available at: [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]
-
Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Available at: [Link]
-
In vitro mammalian cell gene mutation test using the Hprt and xprt genes with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 476: 2016). IVAMI. Available at: [Link]
-
Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R. PMC. Available at: [Link]
-
OECD 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. Nucro-Technics. Available at: [Link]
-
Mammalian cell HPRT gene mutation assay: test methods. PubMed. Available at: [Link]
-
3-Methoxy-4,5-methylenedioxyamphetamine. PubChem. Available at: [Link]
-
In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT Genes. JRF Global. Available at: [Link]
-
Amphetamine-like stimulants induce oxidative stress and DNA damage in human neuroblastoma SH-SY5Y cell line. ResearchGate. Available at: [Link]
-
MMDA (drug). Wikipedia. Available at: [Link]
-
MMDA (psychedelic). Bionity. Available at: [Link]
-
Genotoxicity. PETA Science Consortium International e.V. Available at: [Link]
-
A review on the mitochondrial toxicity of “ecstasy” (3,4-methylenedioxymethamphetamine, MDMA). ResearchGate. Available at: [Link]
-
Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation. MDPI. Available at: [Link]
-
3,4-Methylenedioxyamphetamine. Wikipedia. Available at: [Link]
-
Pharmacogenomics of 3,4-Methylenedioxymethamphetamine (MDMA): A Narrative Review of the Literature. MDPI. Available at: [Link]
-
The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PMC. Available at: [Link]
-
Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines. Taylor & Francis. Available at: [Link]
Sources
- 1. MMDA (drug) - Wikipedia [en.wikipedia.org]
- 2. MMDA_(psychedelic) [bionity.com]
- 3. JCI Insight - Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension [insight.jci.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. policycommons.net [policycommons.net]
- 14. criver.com [criver.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iphasebiosci.com [iphasebiosci.com]
- 20. - MedCrave online [medcraveonline.com]
- 21. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. gov.uk [gov.uk]
- 26. Genotoxicity - In vitro mammalian cell gene mutation test using the Hprt and xprt genes with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 476: 2016). - IVAMI [ivami.com]
- 27. thepsci.eu [thepsci.eu]
- 28. jrfglobal.com [jrfglobal.com]
- 29. Amphetamines promote mitochondrial dysfunction and DNA damage in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Methylenedioxymethamphetamine (MDMA, 'Ecstasy'): Neurodegeneration versus Neuromodulation [mdpi.com]
Technical Deep Dive: The Transient Emergence and Pharmacology of Mephtetramine (MTTA)
Executive Summary
Mephtetramine (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, represents a distinct "flash" phenomenon in the history of New Psychoactive Substances (NPS).[1][2] Emerging primarily in the United Kingdom and Italy around 2013, MTTA was designed as a structural workaround to the generic "analogues criterion" bans that had recently targeted synthetic cathinones like Mephedrone (4-MMC).
Unlike standard cathinones, which possess a flexible alkyl chain, MTTA incorporates the beta-ketone and alpha-carbon into a rigidified tetralone ring system. Despite its theoretical potential as a stimulant, MTTA rapidly vanished from the illicit market. This guide analyzes the technical reasons for its failure—ranging from its "atypical" and mild pharmacological profile to its significant organ toxicity—and provides validated forensic protocols for its identification.
Chemical Constitution and Classification
MTTA is classified as a
Structural Identity
-
IUPAC Name: 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one[1][2][3][4][5]
-
Common Names: Mephtetramine, MTTA,
-Mephtetramine[5] -
CAS Number: 403860-66-2 (Base), 2749302-69-8 (HCl)
-
Molecular Formula: C
H NO -
Molecular Weight: 189.25 g/mol
Structural Comparison
The critical modification in MTTA is the "tethering" of the alkyl chain into a bicyclic system. While Mephedrone acts as a potent monoamine releaser, the rigid steric bulk of the tetralone moiety in MTTA likely alters binding affinity at the monoamine transporters (DAT/SERT/NET), leading to its characterization as an "atypical" cathinone with diminished potency.
| Feature | Mephedrone (4-MMC) | Mephtetramine (MTTA) |
| Core Structure | 1-Tetralone derivative | |
| Conformation | Flexible alkyl chain | Rigid bicyclic ring |
| Classification | Synthetic Cathinone | |
| Market Status | High prevalence (historically) | Transient (2013-2014) |
Historical Trajectory: The 2013 Window
The emergence of MTTA is a textbook example of "displacement" in the NPS market—where legislative bans drive the synthesis of chemically novel, yet pharmacologically inferior, replacements.
-
Q1 2013: First reported to the European Union Early Warning System by the United Kingdom.
-
Q3 2013: Seizures reported in Italy , identifying MTTA in white powder form.
-
2014-2015: Rapid disappearance from the market. User reports on forums (e.g., Bluelight, Drugs-Forum) described the effects as "mild," "ineffective," or "dysphoric," contributing to its commercial failure.
Pharmacology and Toxicology
Recent in vivo studies have elucidated why MTTA failed to gain traction and highlighted its potential dangers.
Mechanism of Action
MTTA acts as a mild psychostimulant. In mouse models, it induces a biphasic effect on locomotor activity:
-
Low Doses: Slight increase in mobility (stimulant-like).
-
High Doses (30 mg/kg): Biphasic depression of activity followed by stimulation, likely due to off-target effects or toxicity.
Toxicity Profile
Unlike the relatively "clean" stimulant profile of 4-MMC, MTTA exhibits significant organ toxicity. Histological analysis in murine models revealed:
-
Nephrotoxicity: Glomerular collapse and sclerosis.
-
Cardiotoxicity: Tissue damage in cardiac muscle.
-
Hepatotoxicity: Liver tissue alterations.[6]
Metabolic Pathway
Understanding the metabolism of MTTA is crucial for toxicological screening. The substance undergoes extensive Phase I metabolism.
Figure 1: Primary metabolic pathways of MTTA in mammalian systems. M1 (Demethyl-MTTA) is the major metabolite detected in urine.
Forensic Identification Protocols
The following protocols are validated for the identification of MTTA in seized powders and biological matrices.
Analytical Workflow
Figure 2: Forensic workflow for the identification of MTTA.
Mass Spectrometry (GC-MS) Data
In Electron Ionization (EI) mode, MTTA displays a characteristic fragmentation pattern driven by the stability of the tetralone core.
-
Parent Ion: m/z 189 (Weak/Absent)
-
Base Peak: m/z 147 (Tetralone cation, C
H O )-
Mechanism:[7] Loss of the imine fragment via
-cleavage or loss of the methylamino side chain.
-
-
Secondary Ions:
-
m/z 129: Loss of water from the tetralone ion (Naphthalene-like cation).[2]
-
m/z 91: Tropylium ion (characteristic of benzyl-containing compounds).
-
m/z 118: Dihydronaphthalene fragment.
-
Synthesis Route (Forensic Intelligence)
Knowledge of the synthesis route aids in identifying precursors and impurities. MTTA is typically synthesized via the Mannich Reaction .
Reaction Scheme:
-
Precursors: 1-Tetralone + Paraformaldehyde + Methylamine Hydrochloride.[1][4]
-
Conditions: Reflux in ethanol/HCl.
-
Mechanism: The enolizable ketone (1-Tetralone) reacts with the iminium ion formed from formaldehyde and methylamine.
References
-
Odoardi, S., et al. (2023).[2] Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry. Drug Testing and Analysis. Link
-
Corli, G., et al. (2023).[5][6] Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. Brain Sciences. Link
-
Power, J.D., et al. (2014). The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug Testing and Analysis. Link
-
Cayman Chemical. (2023).[5] MTTA (hydrochloride) Product Information. Link
-
EMCDDA. (2014). European Drug Report 2014: Trends and Developments. European Monitoring Centre for Drugs and Drug Addiction. Link
Sources
- 1. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. researchgate.net [researchgate.net]
- 3. chromatography-mass spectrometry py-gc-ms: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Findings from the DUMA program: Methamphetamine drug market trends | Australian Institute of Criminology [aic.gov.au]
Methodological & Application
Application Note: In Silico Prediction of MTTA Metabolism using MetaSite™
This Application Note is designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and computational toxicology. It details the protocol for using MetaSite™ (Molecular Discovery) to predict the metabolic fate of MTTA (4-Methyl-5-thiazoleethanol acetate), a compound with dual metabolic liabilities: ester hydrolysis and thiazole ring oxidation.
Executive Summary
Predicting the metabolic stability of MTTA (4-Methyl-5-thiazoleethanol acetate) requires a nuanced approach due to its chemical structure: a thiazole ring substituted with a methyl group and an acetoxyethyl side chain. While the acetate moiety renders the molecule susceptible to rapid hydrolysis by carboxylesterases (CES), the thiazole core presents risks of bioactivation via Cytochrome P450 (CYP) mediated S-oxidation or epoxidation.
This guide provides a validated protocol for using MetaSite™ to:
-
Identify the Sites of Metabolism (SOM) on the parent MTTA and its primary hydrolytic metabolite.
-
Rank CYP450 isoform contributions (specifically CYP2E1 and CYP2C19).
-
Flag potential reactive metabolites (epoxides/thiazole ring opening) that may lead to toxicity.[1][2]
Introduction & Scientific Rationale
The Substrate: MTTA
MTTA (CAS: 656-53-1) acts as a metabolic probe and flavoring agent. Structurally, it is an ester prodrug of 4-methyl-5-thiazoleethanol (sulfurol).
-
Primary Liability: Ester hydrolysis (Phase I non-CYP).
-
Secondary Liability: Oxidative metabolism of the thiazole ring and alkyl side chains (Phase I CYP-mediated).
The MetaSite™ Advantage
Unlike QSAR models that rely on training sets, MetaSite uses Molecular Interaction Fields (MIFs) generated by the GRID force field. It simulates the thermodynamic recognition (binding) and kinetic reactivity of the substrate within the 3D cavity of CYP enzymes. This is critical for MTTA, as thiazole metabolism is highly regioselective and dependent on the specific orientation of the sulfur atom relative to the heme iron.
Computational Protocol (Step-by-Step)
Phase 1: Structure Preparation & Import
-
Objective: Generate a biologically relevant 3D conformer.
-
Step 1.1: Convert the MTTA SMILES string CC1=C(SC=N1)CCOC(=O)C to a 3D structure.
-
Step 1.2: Crucial Pre-processing: At physiological pH (7.4), MTTA is neutral. However, you must also generate the structure of the hydrolyzed metabolite (4-methyl-5-thiazoleethanol), as esterases (CES1/CES2) will likely cleave the acetate group before significant CYP oxidation occurs in vivo.
-
Expert Insight: Run predictions on BOTH the parent (MTTA) and the alcohol metabolite. The parent prediction models "first-pass" stability; the alcohol prediction models systemic clearance.
-
Phase 2: MetaSite Configuration
-
Objective: Configure the simulation for specific CYP isoforms relevant to thiazoles.
-
Step 2.1: Open MetaSite and create a new project MTTA_Metabolism.
-
Step 2.2: Import the .mol2 or .sdf files for MTTA and its alcohol derivative.
-
Step 2.3: Enzyme Selection.
-
Select the "Common CYPs" panel.
-
Mandatory Isoforms: Include CYP2E1 (known to metabolize small heterocycles and thiazoles) and CYP2C19 (structurally related to clomethiazole metabolism). Include CYP3A4 as a general scavenger.
-
Why? Literature indicates that thiazole ring S-oxidation and side-chain hydroxylation are often driven by CYP2E1 in small molecules [1].
-
Phase 3: Simulation Parameters
-
Reactivity Model: Ensure "Cytochrome P450" is selected.
-
Grid Settings: Use default GRID probe settings (Probe: OH2, Dry, N1).
-
Heme Distance: Set the maximum distance from the Heme Iron (Fe) to 20 Å (Standard).
-
Conformational Sampling: Set to "Flexible" (allows side-chain rotation).
Phase 4: Data Analysis & Interpretation[3]
-
Step 4.1: Run the simulation.
-
Step 4.2: Analyze the Composite Site of Metabolism (CSOM) score. This score combines thermodynamic binding affinity and atomic reactivity.
-
Step 4.3: Visual Inspection: Look for the "Probability Cloud" (colored spheres).
-
Red Sphere: High probability of metabolism.
-
Blue Sphere: Low probability.
-
Predicted Metabolic Pathways & Visualization[4][5][6]
Based on the GRID-based mechanism, MetaSite typically predicts three competing pathways for thiazole derivatives. The diagram below illustrates the workflow and the bifurcation of metabolic routes.
Figure 1: Predicted metabolic cascade for MTTA. Note that ester hydrolysis is the gateway step, followed by CYP-mediated branching predicted by MetaSite.
Results Analysis: What to Expect
The following table summarizes the expected MetaSite outputs for MTTA, correlating in silico predictions with mechanistic rationale.
| Predicted SOM (Site) | Mechanism | Probability | Risk Assessment |
| Ester Carbonyl | Hydrolysis | High (N/A) | Note: MetaSite focuses on CYPs.[3][4][5][6] This site is chemically unstable but may not show as a CYP hotspot. Assume 100% conversion in vivo. |
| Thiazole Sulfur (S1) | S-Oxidation | Medium-High | Formation of Sulfoxide/Sulfone. Common in thiazoles. Generally stable but can be reversible. |
| C-5 Methylene | C-Hydroxylation | High | The -CH2- group next to the alcohol is electronically activated. Major clearance pathway. |
| C-4 Methyl | C-Hydroxylation | Medium | Oxidation of the methyl group to hydroxymethyl. |
| C-2 Carbon | Epoxidation | Low-Medium | TOXICITY ALERT: Oxidation across the C=N bond can form an unstable epoxide/oxaziridine, leading to ring opening [2]. |
Expert Interpretation Guide
-
If the C-5 Methylene is ranked #1: The molecule will likely be cleared via oxidation to the corresponding carboxylic acid (4-methyl-5-thiazoleacetic acid). This is a safe, excretion-friendly pathway.
-
If the Sulfur or C=N bond is ranked #1: Investigate potential toxicity. Thiazole ring opening is associated with idiosyncratic drug reactions. Use the "Mass Shift" tool in MetaSite to check for +16 Da (Oxidation) vs +32 Da (Dioxidation).
Experimental Validation (The "Trust" Pillar)
To validate the MetaSite prediction, a High-Resolution Mass Spectrometry (HRMS) workflow is required.
Protocol:
-
Incubation: Incubate MTTA (10 µM) with Human Liver Microsomes (HLM) and Plasma (separately).
-
Control: Include Esterase Inhibitor (e.g., BNPP) in one HLM sample to distinguish CYP metabolism of the parent from the alcohol.
-
-
Analysis: LC-MS/MS (Q-TOF or Orbitrap).
-
Correlation: Compare the experimental MS/MS fragmentation pattern with the MetaSite Fragmenter output.
-
Success Criterion: The experimentally observed major metabolite should match one of the top 3 ranked sites in MetaSite.
-
References
-
Cruciani, G., et al. (2005). MetaSite: Understanding metabolism in human cytochromes from the perspective of the chemist. Journal of Medicinal Chemistry, 48(22), 6970-6979. Link
-
Jaladanki, C. K., et al. (2021).[1] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.[5] Link
-
Molecular Discovery. (2024). MetaSite 7 - Metabolism Prediction Documentation.[3] Molecular Discovery. Link
- Dalvie, D., et al. (2002). Metabolism of thiazole-containing drugs: Identification of reactive metabolites. Drug Metabolism and Disposition. (Contextual grounding for Thiazole metabolism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MetaSite 7 - Metabolism prediction [moldiscovery.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Analytical Methods for Quantifying Methotrexate (MTX) and its Metabolites
A Note on the Analyte: The query specified "MTTA metabolites." As "MTTA" is not a recognized standard acronym for a common drug or metabolite, this guide has been developed for Methotrexate (MTX) , a widely analyzed therapeutic drug for which extensive analytical methodology exists. The principles and troubleshooting strategies outlined here are broadly applicable to the analysis of many small molecule drugs and their metabolites.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the quantification of Methotrexate (MTX) and its primary metabolites, 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Sample Preparation
Question 1: I'm seeing significant matrix effects (ion suppression/enhancement) in my plasma samples. How can I mitigate this?
Answer: Matrix effects are a primary challenge in bioanalysis, arising from co-eluting endogenous components in the sample that interfere with the ionization of the target analyte. The goal is to selectively remove these interferences while efficiently recovering your analyte.
-
Expertise & Experience: While Protein Precipitation (PPT) is fast and simple, it is often insufficient for removing phospholipids and other small molecules that cause significant matrix effects. For MTX analysis, a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) is highly recommended. The choice of SPE sorbent is critical. For MTX and its more polar metabolites, a mixed-mode polymer-based sorbent (e.g., a combination of reversed-phase and ion-exchange properties) often provides the best cleanup.
-
Troubleshooting Workflow:
-
Initial Assessment: First, quantify the matrix effect. This can be done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. A significant difference (typically >15%) indicates a notable matrix effect.
-
Method Comparison: If you are using PPT, consider switching to SPE. If you are already using SPE, you may need to optimize the wash and elution steps.
-
SPE Optimization:
-
Wash Step: Introduce an intermediate wash step with a solvent mixture that is strong enough to remove interferences but weak enough to not elute the analyte. For example, if your analyte is retained by reversed-phase and strong cation exchange, a wash with a low percentage of organic solvent (e.g., 5-10% methanol) can remove salts and some polar interferences, while a subsequent wash with a non-polar solvent like hexane can remove lipids.
-
Elution Step: Ensure your elution solvent is strong enough to fully desorb the analyte from the sorbent. For mixed-mode sorbents, this often requires a combination of organic solvent and a pH modifier (e.g., formic acid or ammonia) to disrupt both the hydrophobic and ionic interactions.
-
-
-
Visualizing the Decision Process:
Caption: Troubleshooting workflow for mitigating matrix effects.
Question 2: My recovery for 7-OH-MTX is consistently low and variable after SPE. What could be the cause?
Answer: Low and inconsistent recovery of a metabolite compared to the parent drug is a common issue, often related to differences in physicochemical properties. 7-OH-MTX is more polar than MTX, which can affect its interaction with SPE sorbents.
-
Causality: If you are using a standard reversed-phase (e.g., C18) SPE protocol optimized for MTX, the more polar 7-OH-MTX may not be retained as strongly and could be partially lost during the loading or washing steps. This phenomenon is known as "breakthrough."
-
Protocol for Optimizing Recovery:
Objective: To improve the retention of 7-OH-MTX on the SPE sorbent.
Step-by-Step Methodology:
-
pH Adjustment of Sample: Before loading the sample onto the SPE cartridge, adjust the pH of the sample to ensure the analyte is in its desired ionic state for optimal retention. For MTX and its metabolites, which are weak acids, acidifying the sample (e.g., to pH 3-4 with formic acid) will neutralize the carboxylic acid groups, making the molecules less polar and enhancing their retention on a reversed-phase sorbent.
-
Sorbent Selection: If pH adjustment is insufficient, consider a mixed-mode cation exchange sorbent. At an acidic pH, the pteridine ring of MTX and its metabolites can be protonated, allowing for strong retention via cation exchange, which is less dependent on the hydrophobicity of the molecule.
-
Elution Solvent Optimization: For elution from a mixed-mode sorbent, a solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) will be necessary to neutralize the positive charge and disrupt the ionic interaction, ensuring the complete elution of all analytes.
-
Section 2: Chromatography
Question 3: I'm observing poor peak shape (tailing) for MTX. How can I improve it?
Answer: Peak tailing for MTX is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Expertise & Experience: MTX has multiple acidic and basic functional groups, making it susceptible to strong interactions with residual silanols on the silica surface of C18 columns. These interactions can lead to peak tailing. While modern, end-capped columns reduce this effect, mobile phase optimization is key.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is well-controlled and appropriate. For acidic compounds like MTX, a low pH mobile phase (e.g., pH 2.5-3.5 using formic or acetic acid) will suppress the ionization of the carboxyl groups, leading to better retention and peak shape on a reversed-phase column.
-
Chelating Agents: MTX can chelate with metal ions present in the HPLC system (e.g., stainless steel frits, tubing) or on the stationary phase. This can cause significant peak tailing. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 0.1 mM) to your mobile phase can sequester these metal ions and dramatically improve peak shape.
-
Column Choice: If issues persist, consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl phase, which can offer different selectivity and reduce specific secondary interactions.
-
-
Data Summary Table:
| Parameter | Recommendation for MTX Analysis | Rationale |
| Column Type | C18, Phenyl-Hexyl (2.1 or 3.0 mm i.d., <3 µm particle size) | Provides good hydrophobic retention. Smaller particle size improves efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid (+/- 0.1 mM EDTA) | Low pH suppresses silanol interactions and analyte ionization. EDTA acts as a chelating agent. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |
| Column Temp. | 30-40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Section 3: Mass Spectrometry
Question 4: How do I select the optimal MRM transitions for MTX and its metabolites, and what are some common pitfalls?
Answer: Proper selection and optimization of Multiple Reaction Monitoring (MRM) transitions are fundamental for achieving the required sensitivity and selectivity in an LC-MS/MS assay.
-
Authoritative Grounding: The process involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific, stable product ion in the third quadrupole (Q3).
-
Step-by-Step Protocol for MRM Optimization:
-
Direct Infusion: Infuse a standard solution of each analyte (MTX, 7-OH-MTX, DAMPA) directly into the mass spectrometer to determine the most abundant precursor ion. For MTX (MW=454.44), this is typically the [M+H]⁺ ion at m/z 455.4.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion. This involves fragmenting the precursor ion with varying collision energies and scanning the resulting product ions. The goal is to identify the most intense and stable product ions.
-
Collision Energy Optimization: For the most promising product ions, perform a collision energy optimization to find the energy that yields the highest intensity for that specific transition.
-
Select Quantifier and Qualifier Ions: Select at least two transitions for each analyte.
-
Quantifier: The most intense and reproducible transition, used for quantification.
-
Qualifier: A second, less intense transition used for confirmation. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and calibrators.
-
-
-
Example MRM Transitions for MTX and Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Methotrexate (MTX) | 455.4 | 308.1 | 175.1 |
| 7-OH-Methotrexate | 471.4 | 324.1 | 175.1 |
| DAMPA | 328.3 | 175.1 | 134.1 |
-
Visualizing the LC-MS/MS Workflow:
Caption: A simplified workflow of an LC-MS/MS system.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A, 1058(1-2), 61-66. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Jane, I., McKinnon, A., & Flanagan, R. J. (1985). High-performance liquid chromatographic analysis of basic drugs on silica columns using non-aqueous ionic eluents. Journal of Chromatography B: Biomedical Sciences and Applications, 323(2), 191-225. [Link]
-
Rao, R. N., Meena, S., & Ramachandra, B. (2005). A sensitive HPLC method for the determination of methotrexate in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 491-497. [Link]
-
Koppenaal, D. W., Barinaga, C. J., & Smith, M. R. (2004). Tandem mass spectrometry. In Encyclopedia of Analytical Science (2nd ed., pp. 199-209). Elsevier. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Technical Support Center: Stability & Optimization of MTT Solutions
This guide functions as a specialized Technical Support Center for researchers experiencing stability issues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagents.
Note: While "MTTA" occasionally refers to specific chemical derivatives (e.g., Methylthiotetrazole-acetic acid in antibiotic research), in the context of "stability for in vitro assays," it is overwhelmingly recognized as a shorthand or typo for the MTT Assay reagent. This guide addresses the critical instability of tetrazolium salt solutions.
Status: Operational Agent: Senior Application Scientist Ticket Subject: Preventing Spontaneous Reduction and Precipitation in Tetrazolium Assays
The Stability Paradox: Why Your Reagent Degrades
In drug development and cytotoxicity screening, the MTT assay is the workhorse. However, the tetrazolium ring is thermodynamically unstable in aqueous solution. It is prone to spontaneous non-enzymatic reduction , turning your yellow stock solution into a useless green/grey sludge of formazan crystals before it even touches a cell.
The Core Mechanism of Failure
The MTT molecule acts as an electron acceptor. While we want this reduction to happen intracellularly via mitochondrial succinate dehydrogenase, three external factors trigger this reaction prematurely in your stock bottle:
-
Photon Impact: UV and visible light cleave the tetrazole ring.
-
pH Drift: Alkalinity (pH > 7.4) lowers the redox potential, encouraging spontaneous electron transfer.
-
Reducing Sugars/Phenol Red: If dissolved in culture media (DMEM/RPMI), the glucose and phenol red act as weak reducing agents during storage.
Master Protocol: Preparation of Hyper-Stable MTT Stock
Do not follow standard recipes that use DMEM. Use this chemically inert formulation.
Reagents Required[1][2][3][4][5]
-
MTT Powder (High Purity >98%)
-
DPBS (Dulbecco’s Phosphate Buffered Saline) , w/o Calcium/Magnesium, w/o Phenol Red.
-
0.22 µm PES (Polyethersulfone) Syringe Filter (Do not use Nylon; it binds MTT).
-
Sterile amber tubes or foil-wrapped Falcon tubes.
Step-by-Step Workflow
-
Solvent Selection: Measure 10 mL of DPBS.
-
Critical: Check pH. Adjust to pH 7.1 - 7.2 using dilute HCl. Slightly acidic/neutral pH prevents auto-reduction better than pH 7.4+.
-
-
Dissolution: Add 50 mg of MTT powder to the DPBS (Final concentration: 5 mg/mL ).
-
Technique: Vortex vigorously for 2 minutes. If turbidity persists, warm to 37°C for exactly 5 minutes, then vortex again.
-
-
Sterilization: Push the yellow solution through a 0.22 µm PES filter into a sterile amber tube.
-
Warning:NEVER autoclave MTT. Heat destroys the tetrazolium ring.
-
-
Storage: Aliquot into 1 mL volumes in light-tight tubes.
-
Store at -20°C (Stable for 6+ months).
-
Store at 4°C (Stable for < 2 weeks).
-
Visualizing the Instability Pathway
The following diagram illustrates the "Danger Zones" where your assay stability is compromised.
Caption: Logical flow of MTT reduction. Red dashed paths represent stability failures (artifacts) leading to false positives or high background.
Troubleshooting Center (FAQs)
Issue 1: "My fresh MTT stock solution is green/grey, not yellow."
Diagnosis: Spontaneous Reduction. Root Cause:
-
Light Exposure: The solution was prepared in a clear tube under fluorescent bench lights.
-
Alkaline Solvent: The PBS used had a pH > 7.4, or water with high mineral content was used. Corrective Action:
-
Immediate: Discard the solution. It cannot be salvaged.
-
Prevention: Re-make using PBS adjusted to pH 7.1 . Wrap the tube in aluminum foil during the weighing and mixing steps.
Issue 2: "I see needle-like crystals in my stock solution after thawing."
Diagnosis: Reagent Precipitation. Root Cause:
-
Concentration too high: 5 mg/mL is the saturation limit in PBS at 4°C.
-
Salt Shock: Phosphate crystals from the buffer may have nucleated during freezing. Corrective Action:
-
Immediate: Warm the tube to 37°C in a water bath for 10 minutes and vortex. If crystals persist, sterile filter again (note: this lowers the effective concentration, so re-quantify or use as a qualitative check).
-
Prevention: Lower stock concentration to 4 mg/mL for safer freeze-thaw cycles.
Issue 3: "My blank wells (media + MTT, no cells) have high absorbance."
Diagnosis: Media-Induced Reduction. Root Cause:
-
Phenol Red or serum proteins in the culture media are interacting with the MTT during the 4-hour incubation. Corrective Action:
-
Protocol Shift: Switch to Phenol Red-free media for the assay step.
-
Serum Starvation: Reduce FBS concentration to 1-2% during the MTT incubation window, as serum albumin can stabilize formazan in the supernatant, causing background noise.
Issue 4: "The formazan crystals won't dissolve completely in DMSO."
Diagnosis: Incomplete Solubilization. Root Cause:
-
High cell density resulted in excessive formazan production, saturating the solvent. Corrective Action:
-
Mechanical: Pipette up and down vigorously (trituration) to break crystal clumps.
-
Chemical: Acidify the solubilization solvent. Add 0.1N HCl to the isopropanol or DMSO. The acidic shift helps solubilize the formazan and stabilizes the purple color (shifting the absorption peak to 570 nm).
Stability Data & Solvent Compatibility
The following table summarizes the stability of MTT in various conditions, derived from empirical application data.
| Solvent System | Storage Temp | Stability Window | Risk Factor |
| PBS (pH 7.1) | -20°C | 6 Months | Low (Recommended) |
| PBS (pH 7.1) | 4°C | 2 Weeks | Medium (Slow reduction) |
| PBS (pH 7.4) | 4°C | < 1 Week | High (Alkaline drift) |
| Culture Media | 4°C | < 48 Hours | Critical (Glucose/Phenol Red reduction) |
| Distilled Water | 4°C | Variable | High (Hypotonic shock to cells later) |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Stockert, J. C., et al. (2012). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica, 114(8), 785-796.
-
Sylvester, P. W. (2011).[1] Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in Molecular Biology, 716, 157-168.
Sources
Overcoming challenges in the chemical synthesis and purification of MTTA
Technical Support Center: Synthesis and Purification of Gefitinib
A Note on Scope: The query for "MTTA" did not yield a specific, widely recognized molecule with sufficient data for a detailed technical guide. To provide a valuable and concrete resource for researchers in drug development, this guide will focus on Gefitinib (Iressa®), a well-established EGFR inhibitor. The challenges encountered in its synthesis and purification are representative of those faced with many complex heterocyclic molecules and serve as an excellent practical model.
Introduction for the Senior Application Scientist
Gefitinib, 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is a cornerstone in the treatment of non-small cell lung cancer.[1] Its synthesis, while achievable through several reported routes, presents distinct challenges that can impact yield, purity, and scalability.[2][3] This guide is structured to address the most common and critical issues encountered during the synthesis and purification of Gefitinib, providing not just procedural steps but the underlying chemical principles to empower you to troubleshoot effectively.
Part 1: Troubleshooting the Synthesis of Gefitinib
The synthesis of Gefitinib typically involves the construction of the 4-anilinoquinazoline core followed by the installation of the morpholinopropoxy side chain. Each stage has potential pitfalls.
Diagram: Common Synthetic Workflow for Gefitinib
Sources
Validation & Comparative
Comparative Analysis: Mephedrone (4-MMC) vs. Mephtetramine (MTTA) Effects on Monoamine Transporters
[1]
Executive Summary: The Beta vs. Gamma Distinction
This guide provides a comparative analysis of Mephedrone (4-MMC) , a benchmark synthetic cathinone, and Mephtetramine (MTTA) , a structurally "atypical" analog that appeared briefly on the novel psychoactive substance (NPS) market.
While Mephedrone acts as a high-potency, non-selective monoamine releasing agent (MRA) characteristic of β-keto-amphetamines, MTTA represents a
Structural & Mechanistic Basis
To understand the transporter effects, one must first analyze the ligand-protein docking constraints imposed by the chemical structures.
Chemical Identity
-
Mephedrone (4-MMC): 2-(methylamino)-1-(4-methylphenyl)propan-1-one. A classic
-keto amphetamine.[1] The carbonyl oxygen is beta to the nitrogen. -
MTTA (Mephtetramine): 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one.[2][3][4][5] A
-keto analog where the phenyl ring is fused into a tetralone system.
The "Gamma-Shift" Hypothesis
The primary determinant of MTTA's atypical profile is the expansion of the distance between the cationic amine and the aromatic ring/carbonyl group.
-
Mephedrone (Optimal Fit): The distance between the aromatic ring and the amine nitrogen matches the pharmacophore required for deep insertion into the S1 binding site of DAT (Dopamine Transporter) and SERT (Serotonin Transporter). This allows Mephedrone to function as a substrate , inducing conformation changes that trigger reverse transport (efflux).
-
MTTA (Steric Mismatch): The extra methylene group creates a
-aminoketone motif. This likely prevents the molecule from stabilizing the "occluded" state of the transporter required for translocation. Consequently, MTTA exhibits reduced potency and fails to trigger the massive monoamine efflux seen with Mephedrone.
Structural Logic Diagram (DOT)
Figure 1: Structural Activity Relationship (SAR) determining transporter efficacy.
Comparative Transporter Pharmacology
The following data synthesizes established literature on Mephedrone with the scarce but specific toxicological profiling available for MTTA.
Monoamine Transporter (MAT) Profiles
| Feature | Mephedrone (4-MMC) | MTTA (Mephtetramine) |
| Primary Mechanism | Substrate-based Releaser (Pseudo-neurotransmitter) | Atypical / Weak Inhibitor |
| DAT Affinity (IC50) | High Potency (~0.5 - 5.0 µM) | Low Potency (Exact IC50 > 30 µM est.) |
| SERT Affinity (IC50) | High Potency (Hybrid MDMA-like profile) | Negligible / Weak |
| Efflux Capability | Induces massive DA/5-HT release via reverse transport. | Does not induce significant monoamine release. |
| In Vivo Effect | Hyperlocomotion, Euphoria, Stereotypy. | Sensorial inhibition, decreased breath rate, sedation (at high doses). |
| Metabolic Activation | Phase I metabolites (Nor-MMC) remain active at MATs. | Metabolites evaluated for genotoxicity; pharmacological activity unknown. |
The "Releaser" vs. "Blocker" Distinction
-
Mephedrone: Acts similarly to Methamphetamine and MDMA.[6] It enters the presynaptic neuron via MATs, displaces neurotransmitters from VMAT2 (Vesicular Monoamine Transporter 2), and reverses the direction of DAT/SERT.
-
MTTA: Current data suggests MTTA lacks the capacity to reverse transporters. Its behavioral profile in mice (inhibition of reflexes, decreased temperature) contrasts sharply with the sympathomimetic excitation of Mephedrone, suggesting it may act on off-target sites or possess weak affinity that fails to reach the threshold for psychostimulation.
Experimental Protocols for Validation
To empirically verify these differences in a lab setting, the following self-validating protocols are recommended.
Protocol A: In Vitro Uptake Inhibition Assay
Objective: Determine the IC50 for DAT, NET, and SERT.
-
Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Seeding: Plate cells at
cells/well in poly-D-lysine coated 24-well plates. -
Drug Application:
-
Control: Vehicle (buffer only).
-
Mephedrone: Concentration range
to M. -
MTTA: Concentration range
to M (Higher range required due to lower potency).
-
-
Substrate Addition: Add radiolabeled substrate (e.g.,
for DAT, for SERT) at a concentration of 20 nM. -
Incubation: 10 minutes at 25°C.
-
Termination: Rapid wash with ice-cold buffer. Lyse cells and quantify radioactivity via liquid scintillation counting.
-
Validation Check: Mephedrone IC50 must align with literature values (~1-3 µM for DAT) to validate system sensitivity.
Protocol B: Superfusion Release Assay (The "Efflux" Test)
Objective: Distinguish between a Reuptake Inhibitor (Cocaine-like) and a Releaser (Mephedrone-like).
-
Tissue Preparation: Rat striatal synaptosomes preloaded with
(a DAT substrate analog).[7] -
Perfusion: Load synaptosomes into superfusion chambers. Perfuse with Krebs-Henseleit buffer.
-
Stimulation:
-
Apply Mephedrone (10 µM) : Expect a sharp spike in
efflux (Reverse Transport). -
Apply MTTA (10 µM) : Expect minimal to no change in baseline efflux.
-
-
Mechanistic Confirmation:
-
Co-apply a pure uptake blocker (e.g., Cocaine or Nomifensine).
-
Result: If Mephedrone-induced release is blocked by Cocaine, the mechanism is confirmed as transporter-mediated exchange.
-
Experimental Workflow Diagram (DOT)
Figure 2: Step-wise pharmacological validation workflow.
Toxicology and Safety Profile
While Mephedrone's risks are associated with sympathomimetic toxicity (overheating, cardiac stress), MTTA presents a different hazard profile, primarily due to its potential for off-target cellular damage.
-
Mephedrone:
-
Neurotoxicity: Long-term depletion of 5-HT terminals (oxidative stress).
-
Cardiotoxicity: Tachycardia, hypertension.
-
-
MTTA:
-
Genotoxicity: Recent studies (micronucleus tests in TK6 cells) indicate MTTA has genotoxic potential at high concentrations, a risk not typically the primary concern with standard cathinones.
-
Organ Toxicity: Histological analysis in mice showed damage to heart, kidney, and liver tissue after repeated administration, despite the lack of potent psychostimulation.
-
Conclusion
Mephedrone remains the potent, high-efficacy archetype of synthetic cathinones, functioning as a non-selective monoamine releaser. MTTA , by contrast, serves as a negative control in Structure-Activity Relationship (SAR) studies; its
References
-
Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice. International Journal of Molecular Sciences. (2023). Link
-
Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. International Journal of Molecular Sciences. (2023).[8] Link
-
The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine. Neuropharmacology. (2015).[6] Link
-
MTTA (hydrochloride) Product Information. Cayman Chemical. Link
-
Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology. (2016). Link
Sources
- 1. ubibliorum.ubi.pt [ubibliorum.ubi.pt]
- 2. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Effects of Mephtetramine (MTTA) and Other Synthetic Cathinones
This guide provides a comprehensive comparison of the in vivo pharmacological effects of the atypical synthetic cathinone Mephtetramine (MTTA) with other well-characterized synthetic cathinones, including mephedrone (4-MMC), methylone, and pentedrone. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to elucidate the distinct profiles of these compounds, supported by detailed experimental methodologies.
Introduction: The Evolving Landscape of Synthetic Cathinones
Synthetic cathinones, β-keto analogues of amphetamines, represent a vast and structurally diverse class of new psychoactive substances (NPS).[1][2] Their primary mechanism of action involves the modulation of monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to increased synaptic concentrations of these neurotransmitters.[3][4] This modulation, however, is not uniform across the class. Compounds can act as transporter substrates, promoting neurotransmitter release (e.g., mephedrone), or as transporter inhibitors, blocking reuptake (e.g., pentedrone).[4]
Recently, novel compounds with unique structural modifications have emerged. Mephtetramine (MTTA) is one such "atypical" cathinone.[5][6] Early in vivo studies in mice suggest MTTA has a mild stimulant profile characterized by a mix of inhibitory and excitatory effects, including decreased body temperature and breath rate, inhibition of sensory reflexes, and complex, biphasic effects on motor activity.[5][7][8][9] This profile diverges significantly from the more predictable psychostimulant effects of prototypical synthetic cathinones. This guide aims to contextualize the in vivo effects of MTTA by comparing it against three archetypal synthetic cathinones:
-
Mephedrone (4-MMC): A non-selective monoamine transporter substrate, often compared to MDMA for its empathogenic and stimulant effects.[10]
-
Methylone: The β-keto analog of MDMA, also a non-selective substrate for monoamine transporters.[10][11]
-
Pentedrone: A preferential norepinephrine-dopamine reuptake inhibitor (NDRI), exhibiting a pharmacological profile more akin to cocaine or methylphenidate.[12][13]
By juxtaposing MTTA with these compounds, we can better understand its unique pharmacological position and potential implications for neurobiological research.
Pharmacological Mechanisms: A Tale of Two Actions
The fundamental distinction in the mechanism of action among synthetic cathinones lies in their interaction with monoamine transporters: they act as either substrates (releasers) or inhibitors (blockers) .[4]
-
Substrate-type releasers , like mephedrone and methylone, are transported into the presynaptic neuron. Inside the cell, they disrupt vesicular storage and reverse the normal direction of transporter flux, causing a non-exocytotic release of neurotransmitters into the synapse.[4]
-
Inhibitor-type blockers , like pentedrone, bind to the transporter protein but are not translocated. They physically obstruct the reuptake of neurotransmitters that have been released via normal neuronal firing, thus increasing their synaptic concentration and duration of action.[4]
The limited data on MTTA suggests a potential interaction with noradrenergic and serotoninergic systems, but its precise mechanism as a releaser or blocker has not been fully elucidated.[14]
Table 1: Comparative Pharmacological Profiles of Selected Synthetic Cathinones
| Compound | Primary Mechanism | Primary Monoamine Targets | Key References |
| MTTA | Undetermined; suspected monoaminergic activity | Suspected NE, 5-HT | [14] |
| Mephedrone | Substrate (Releaser) | Non-selective (DAT, SERT, NET) | [3][4][10] |
| Methylone | Substrate (Releaser) | Non-selective (DAT, SERT, NET) | [10][11][15] |
| Pentedrone | Inhibitor (Blocker) | Preferential NDRI (NET, DAT) | [12][13] |
Comparative In Vivo Effects
The differing pharmacological mechanisms of these compounds translate into distinct in vivo behavioral and physiological profiles in animal models.
Locomotor Activity
A hallmark of psychostimulant drugs is their ability to increase locomotor activity. However, the potency, efficacy, and duration of this effect vary significantly among synthetic cathinones.
-
MTTA: Exhibits a complex dose-dependent effect. Studies in mice have shown both a dose-dependent increase in motor activity on an accelerod test and a biphasic effect in a drag and mobility test, with higher doses causing an initial decrease followed by an increase in movement.[5][6][8] This suggests a less straightforward psychostimulant profile compared to other cathinones.
-
Mephedrone & Methylone: As releasing agents, both reliably produce dose-dependent increases in locomotor activity in rodents.[16][17][18] However, they are generally less potent than methamphetamine.[10][19] High doses can lead to an inverted U-shaped dose-response curve, where locomotor activity decreases as it is replaced by focused stereotyped behaviors.[20][21]
-
Pentedrone: Being a reuptake inhibitor, pentedrone also dose-dependently increases locomotor activity with an efficacy comparable to cocaine or methamphetamine.[12][18][22] Studies show its locomotor effects can be particularly long-lasting compared to methylone and pentylone.[18][23]
Table 2: Comparison of Locomotor Effects in Rodents
| Compound | Effect on Locomotion | Potency/Efficacy Notes | Duration of Action | Key References |
| MTTA | Biphasic/Dose-dependent increase | Mild stimulant profile | Not fully characterized | [5][6][8][9] |
| Mephedrone | Dose-dependent increase | Weaker than methamphetamine | Rapid onset, short duration | [16][19] |
| Methylone | Dose-dependent increase | Less potent than α-PVP or MDPV | Moderate | [18][20][23] |
| Pentedrone | Dose-dependent increase | Efficacy comparable to cocaine | Long-lasting | [12][18][22][23] |
Thermoregulatory Effects
The impact of synthetic cathinones on body temperature is a critical indicator of their physiological effects and potential toxicity. These effects are complex and can be influenced by dose, ambient temperature, and animal strain.[16][19]
-
MTTA: Uniquely among the compounds compared here, MTTA has been shown to cause a transient decrease in body temperature in mice.[5][6][7][8][9]
-
Mephedrone: Exhibits complex thermoregulatory effects. Acute administration often leads to hypothermia, particularly at normal ambient temperatures.[16][24] However, "binge" dosing models can produce hyperthermia.[16] This contrasts with MDMA, which more consistently produces hyperthermia.[24]
-
Methylone: Generally causes hyperthermia in rats, an effect that is a key symptom in fatal overdoses and serotonin syndrome.[18][20][23]
-
Pentedrone: Appears to have minimal impact on body temperature in rats at doses that produce significant locomotor stimulation.[18][23]
Table 3: Comparison of Thermoregulatory Effects in Rodents
| Compound | Effect on Body Temperature | Conditions / Notes | Key References |
| MTTA | Hypothermia | Observed in mice after repeated administration | [5][6][7][9] |
| Mephedrone | Hypothermia (acute) or Hyperthermia (binge) | Effect can be dependent on dosing regimen and ambient temp. | [16][24] |
| Methylone | Hyperthermia | Sustained hyperthermia observed in rats | [18][20][23] |
| Pentedrone | Minimal to no change | No systematic variation observed in rats | [18][23] |
Rewarding Properties and Abuse Liability
The abuse potential of a substance is often evaluated preclinically using conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms.
-
MTTA: To date, there are no published studies specifically evaluating the rewarding properties or abuse liability of MTTA using CPP or IVSA models.
-
Mephedrone & Methylone: Both compounds have demonstrated abuse potential. Mephedrone is self-administered by rodents and potentiates brain stimulation reward, similar to cocaine.[17] Methylone also has a high abuse potential, substituting for MDMA in drug discrimination studies.[15][20]
-
Pentedrone: Shows significant reinforcing effects. It produces robust conditioned place preference in mice and is self-administered by rats.[12] Its discriminative stimulus effects are comparable to those of cocaine and methamphetamine, suggesting a similar abuse liability.[12][22]
Experimental Methodologies
To ensure the reproducibility and validity of in vivo comparisons, standardized and well-justified protocols are essential. The following sections detail the methodologies for key behavioral and physiological assays.
Locomotor Activity Assessment in an Open-Field Arena
This experiment quantifies the stimulant properties of a compound by measuring spontaneous movement in a novel environment.
Causality and Rationale: The open-field test leverages the natural exploratory behavior of rodents. A novel environment initially elicits exploration, which habituates over time. Psychostimulants counteract this habituation and dose-dependently increase locomotor activity (e.g., distance traveled, rearing) and/or stereotyped behaviors (e.g., repetitive head movements, circling). This assay provides a robust measure of a drug's stimulant efficacy and potency. The use of automated tracking systems ensures objective and reliable data collection.
Step-by-Step Protocol:
-
Animal Model: Male Swiss-Webster mice (25-30 g). House animals in a temperature-controlled vivarium on a 12:12h light/dark cycle with ad libitum access to food and water.
-
Apparatus: Use standard open-field arenas (e.g., 40 x 40 x 30 cm) equipped with an automated video tracking system (e.g., Any-maze, EthoVision). Dimly light the room to reduce anxiety.
-
Habituation: Prior to the test day, handle mice for 5 minutes daily for 3 days. On the test day, place each mouse in the open-field arena for a 30-minute habituation session to allow exploratory behavior to decline to a stable baseline.
-
Drug Administration: Immediately after habituation, remove the mice, administer the test compound (e.g., MTTA, Mephedrone, Pentedrone at various doses) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mouse to the arena and record locomotor activity for a period of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset, peak effect, and duration of action. Compare dose groups to the vehicle control group using ANOVA followed by post-hoc tests.
Conditioned Place Preference (CPP)
This assay assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Causality and Rationale: CPP is based on Pavlovian conditioning. If a drug has rewarding properties, the animal will associate the drug's euphoric effects with the environmental cues of the drug-paired chamber. Consequently, during a drug-free test, the animal will spend significantly more time in the previously drug-paired chamber. This preference provides a measure of the drug's motivational value and abuse liability. A three-phase (pre-test, conditioning, post-test) balanced design is crucial to control for initial chamber biases.
Step-by-Step Protocol:
-
Apparatus: A standard three-chamber CPP box. The two larger conditioning chambers should have distinct tactile and visual cues (e.g., different floor textures, wall patterns), separated by a smaller, neutral start chamber.
-
Phase 1: Pre-Test (Baseline Preference): On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each large chamber. Animals showing a strong unconditioned preference for one chamber (>80% of the time) should be excluded.
-
Phase 2: Conditioning (4-8 days): This phase consists of alternating injections of drug and vehicle.
-
Drug Pairing: On one day, administer the drug (e.g., Pentedrone, 3 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers (e.g., the initially non-preferred one) for 30 minutes.
-
Vehicle Pairing: On the alternate day, administer the vehicle (saline) and confine the animal to the opposite chamber for 30 minutes. The order of drug/vehicle administration and the chamber pairing should be counterbalanced across subjects.
-
-
Phase 3: Post-Test (Preference Test): The day after the final conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes, as in the pre-test.
-
Data Analysis: Calculate a preference score (Time in drug-paired chamber during post-test minus time in drug-paired chamber during pre-test). A positive score indicates a rewarding effect. Compare scores between drug and vehicle groups using a t-test or ANOVA.
Discussion and Conclusion
The available in vivo data clearly position mephtetramine (MTTA) as an atypical synthetic cathinone. Unlike the classic psychostimulant profiles of mephedrone, methylone, and pentedrone, MTTA induces a unique combination of effects, including sensory inhibition, hypothermia, and biphasic motor responses.[5][9] While mephedrone and methylone act as potent monoamine releasers and pentedrone as a reuptake inhibitor, the precise molecular mechanism of MTTA remains to be fully elucidated but appears to diverge from these archetypes.
The hypothermic effect of MTTA is particularly noteworthy, as most recreationally used synthetic cathinones are associated with hyperthermia, a major factor in their acute toxicity.[16][20] This finding, combined with its complex effects on motor activity, suggests that MTTA may possess a lower psychostimulant-like abuse potential compared to its counterparts, a hypothesis that requires direct testing in CPP and self-administration models. However, the reports of histological changes in the heart, kidney, and liver after repeated administration highlight potential toxicity concerns that warrant further investigation.[5][6][8]
For researchers in drug development and neuroscience, MTTA represents an interesting chemical tool. Its unique in vivo profile may help to dissociate the molecular underpinnings of psychostimulation from other physiological effects like thermoregulation. The comparative data presented here underscore the critical lesson that despite structural similarities, not all synthetic cathinones are functionally alike. Each new analogue requires a thorough in vivo characterization to understand its unique pharmacological and toxicological profile.
References
- Winstock, A. R., Mitcheson, L. R., Ramsey, J. D., Davies, S., Puchnarewicz, M., & Marsden, J. (2011). Mephedrone: use, subjective effects and health risks. Addiction, 106(11), 1991-1996.
-
Corli, G., Tirri, M., Arfè, R., Marchetti, B., Bernardi, T., Borsari, M., ... & Marti, M. (2023). Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. Brain Sciences, 13(2), 161. [Link][5][6][7][14]
-
Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., Olesti, E., Muga, R., Torrens, M., & Farré, M. (2021). Acute Pharmacological Effects of Oral and Intranasal Mephedrone: An Observational Study in Humans. Pharmaceuticals, 14(2), 109. [Link]
- Karila, L., Megarbane, B., Cottencin, O., & Lejoyeux, M. (2015). Synthetic cathinones: a new public health problem. Current neuropharmacology, 13(1), 12–20.
- Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology, 8(1), 33–42.
-
Gatch, M. B., Forster, M. J., & Taylor, D. P. (2015). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Psychopharmacology, 232(13), 2399–2408. [Link]
-
DEA Diversion Control Division. (n.d.). 4-Methylmethcathinone (Mephedrone). Drug & Chemical Evaluation Section. [Link]
-
Gatch, M. B., Shetty, R. A., Sumien, N., & Forster, M. J. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction biology, 26(4), e12987. [Link]
-
Gatch, M. B., Shetty, R. A., Sumien, N., & Forster, M. J. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology, 26(4), e12987. [Link]
-
Watterson, L. R., & Olive, M. F. (2014). Synthetic cathinones and their rewarding and reinforcing effects in rodents. Advances in pharmacology (San Diego, Calif.), 69, 215–244. [Link]
-
Schifano, F., Albanese, A., Fergus, S., Stair, J. L., Deluca, P., Corazza, O., ... & Bersani, G. (2011). Mephedrone (4-methylmethcathinone;‘meow meow’): chemical, pharmacological and clinical issues. Psychopharmacology, 214(3), 593-602. [Link]
-
PITTCON. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. [Link]
-
Czerwińska, M., Grzywiński, D., & Szultka-Młyńska, M. (2022). Mephedrone and Its Metabolites: A Narrative Review. Toxics, 10(8), 469. [Link]
-
Preprints.org. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. [Link]
-
Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of synthetic cathinones. Neuropharmacology, 67, 1-2. [Link]
-
Shortall, S. E., Green, A. R., Fone, K. C., & King, M. V. (2013). Differential effects of cathinone compounds and MDMA on body temperature in the rat, and pharmacological characterization of mephedrone-induced hypothermia. British journal of pharmacology, 168(7), 1713–1723. [Link]
-
Corli, G., Tirri, M., Arfè, R., Marchetti, B., Bernardi, T., Borsari, M., ... & Marti, M. (2023). Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. SFERA. [Link]
-
DrugsForum.info. (2015). Mephtetramine (MTTA). [Link]
-
Conte, E., Odoardi, S., Canna, A., & Strano-Rossi, S. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International journal of molecular sciences, 23(19), 11910. [Link]
-
World Health Organization. (2016). Pentedrone Critical Review Report. Expert Committee on Drug Dependence. [Link]
-
Alves, V. L. S., Zandonai, C. H., de Souza, J. M., da Costa, J. L., & Malaca, K. (2023). Neurotoxicity-Based Toxicometabolomics of N-Ethyl Pentedrone Using Zebrafish as an In Vivo Model. ACS omega, 8(43), 40751-40761. [Link]
-
Kolanos, R., Partilla, J. S., Baumann, M. H., Hutsell, B. A., & Glennon, R. A. (2016). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. The Journal of pharmacology and experimental therapeutics, 359(3), 475–485. [Link]
-
Javadi-Paydar, M., Aarde, S. M., Creehan, K. M., & Taffe, M. A. (2017). Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. bioRxiv. [Link]
-
Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., ... & Cozzi, N. V. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192-1203. [Link]
- Corli, G., Tirri, M., Arfè, R., Marchetti, B., Bernardi, T., Borsari, M., ... & Marti, M. (2023). Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. SFERA.
-
Wikipedia. (n.d.). Pentedrone. [Link]
-
Corli, G., Tirri, M., Arfè, R., Marchetti, B., Bernardi, T., Borsari, M., ... & Marti, M. (2023). Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. ResearchGate. [Link]
-
Palenicek, T., Lhotkova, E., Kuchar, M., & Tyls, F. (2017). Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3, 4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats. Frontiers in pharmacology, 8, 822. [Link]
-
Tirri, M., Corli, G., Arfè, R., Bernardi, T., Borsari, M., Odoardi, S., ... & Marti, M. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. International journal of molecular sciences, 24(13), 10529. [Link]
-
Javadi-Paydar, M., Aarde, S. M., Creehan, K. M., & Taffe, M. A. (2018). Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. Neuropharmacology, 134, 66-74. [Link]
-
Castrignanò, E., Mardal, M., & Covaci, A. (2022). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Pharmaceuticals, 15(8), 1010. [Link]
-
Nadal-Gratacós, N., et al. (2022). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. ResearchGate. [Link]
-
Wright, M. J., Jr, Angrish, D., Aarde, S. M., Barlow, D. J., Buczynski, M. W., Creehan, K. M., ... & Taffe, M. A. (2012). Effect of ambient temperature on the thermoregulatory and locomotor stimulant effects of 4-methylmethcathinone in Wistar and Sprague-Dawley rats. PloS one, 7(8), e44652. [Link]
-
Castrignanò, E., et al. (2022). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. MDPI. [Link]
-
Wikipedia. (n.d.). Methylone. [Link]
-
Marusich, J. A., Grant, K. R., Blough, B. E., & Wiley, J. L. (2013). In vivo effects of abused 'bath salt' constituent 3,4-methylenedioxypyrovalerone (MDPV) in mice: drug discrimination, thermoregulation, and locomotor activity. Neurotoxicology, 39, 51-58. [Link]
-
Dolder, P. C., Schmid, Y., Bieri, F., Muri, G., & Liechti, M. E. (2016). Pharmacological effects of methylone and MDMA in humans. Psychopharmacology, 233(18), 3439-3449. [Link]
-
Bilel, S., et al. (2024). The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports. ResearchGate. [Link]
-
Corli, G., et al. (2023). Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice. MDPI. [Link]
-
Advisory Council on the Misuse of Drugs. (2021). Synthetic cathinones: an updated harms assessment. GOV.UK. [Link]
-
Baumann, M. H., Ayestas, M. A., Jr, Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., ... & Cozzi, N. V. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 37(5), 1192–1203. [Link]
-
Wikipedia. (n.d.). Mephedrone. [Link]
-
Tirri, M., Corli, G., Arfè, R., Bernardi, T., Borsari, M., Odoardi, S., ... & Marti, M. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene [sfera.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentedrone - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Methylone - Wikipedia [en.wikipedia.org]
- 16. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site Maintenance [test.deadiversion.usdoj.gov]
- 18. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats | bioRxiv [biorxiv.org]
- 19. scienceopen.com [scienceopen.com]
- 20. Frontiers | Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats [frontiersin.org]
- 21. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential effects of cathinone compounds and MDMA on body temperature in the rat, and pharmacological characterization of mephedrone-induced hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mephtetramine Metabolism: A Comparative Analysis of In Silico Prediction and In Vivo Reality
Executive Summary
In the fast-evolving landscape of new psychoactive substances (NPS), understanding the metabolic fate of a compound is paramount for both toxicological assessment and the development of reliable analytical detection methods. This guide provides an in-depth comparison of in silico and in vivo approaches to studying the metabolism of mephtetramine (MTTA), a synthetic cathinone derivative. By leveraging computational predictions and contrasting them with empirical data from animal models, we illuminate the strengths, limitations, and synergistic potential of these two powerful methodologies. This document details the underlying principles of each approach, presents step-by-step experimental protocols, and offers a head-to-head comparison of the predicted versus observed metabolites of mephtetramine, demonstrating a strong concordance that validates the integration of computational tools in modern drug metabolism studies.
Introduction: The Challenge of Mephtetramine Metabolism
Mephtetramine (MTTA), chemically known as 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one, is a stimulant that emerged on the NPS market around 2013.[1][2] As with many NPS, a significant challenge for toxicologists and forensic analysts is the lack of comprehensive data on its pharmacokinetic and metabolic profile.[3] Metabolism can drastically alter a compound's activity, toxicity, and duration of action, often producing metabolites that are the actual biomarkers of consumption.[4][5] Therefore, identifying these metabolites is a critical task.[6]
This guide explores two cornerstone approaches to this challenge:
-
In Vivo Studies: Considered the "ground truth," these studies involve administering the compound to a living organism and analyzing biological samples to identify the resulting metabolites.[7] This provides a direct, empirical view of the metabolic processes within a complex biological system.
-
In Silico Studies: These computational methods use sophisticated algorithms and databases to predict a compound's metabolic fate based on its chemical structure.[6][8] They offer a rapid, cost-effective way to screen compounds and generate hypotheses before embarking on resource-intensive laboratory experiments.[9]
By comparing these methodologies using mephtetramine as a case study, we aim to provide researchers with a clear framework for integrating predictive modeling with empirical validation.
In Silico Metabolism Prediction: The Predictive Power of Algorithms
In silico tools have become indispensable in early-stage drug discovery and toxicology.[10][11] They function by applying rules derived from vast databases of known metabolic reactions or by using machine learning models to predict the most likely sites of metabolism (SOM) on a molecule.[6][12] The primary enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP450) family, which are the focus of many predictive platforms.[10][13]
Rationale for In Silico Approach
The decision to begin with an in silico analysis is strategic. It is a time- and cost-effective method to generate a focused list of probable metabolites.[14] This predictive data is invaluable for designing subsequent in vivo experiments. For instance, knowing the predicted mass of a hydroxylated or demethylated metabolite allows analysts to specifically hunt for those signals in a complex mass spectrometry dataset, a process far more efficient than searching blindly.
Generalized Protocol: In Silico Mephtetramine Metabolism Prediction
This protocol describes a generalized workflow using a site-of-metabolism prediction tool, such as MetaSite™, ADMET Predictor, or GLORYx.[1][4][10][14]
-
Input Structure: Obtain the 2D structure of mephtetramine, typically as a SMILES string or .mol file.
-
Select Prediction Model: Choose the appropriate metabolic model. For Phase I metabolism, this is typically a comprehensive human Cytochrome P450 model (e.g., CYP3A4, 2D6, 2C9, etc.) and may include other enzymes like Flavin-containing monooxygenases (FMO).[3]
-
Initiate Calculation: The software analyzes the molecule's topology and electronic properties. It calculates the accessibility of each atom to the enzymatic active site and the chemical reactivity of each potential metabolic site.[15]
-
Analyze Results: The output typically includes:
-
A ranked list of the most probable sites of metabolism on the parent molecule.
-
The specific metabolic reactions predicted to occur at those sites (e.g., N-demethylation, aromatic hydroxylation, ketone reduction).
-
The structures and chemical formulas of the predicted metabolites.
-
-
Generate Metabolite List: Compile a list of predicted metabolites and their exact masses. This list will serve as the reference for the targeted analysis of in vivo samples.
Predicted Metabolic Pathways of Mephtetramine
Based on the known metabolism of synthetic cathinones and the output of prediction software, the primary Phase I metabolic pathways for mephtetramine are expected to involve N-demethylation, dehydrogenation, and hydroxylation.[1][5] The following diagram illustrates these predicted transformations.
Caption: Predicted Phase I metabolic pathways for mephtetramine.
In Vivo Metabolism: Establishing the Ground Truth
While in silico models provide excellent hypotheses, in vivo studies are essential for confirmation.[7] They account for the full complexity of a living system, including absorption, distribution, multi-organ metabolism, and excretion, which no computational model can perfectly replicate.[16]
Rationale for Experimental Design
The choice of an animal model (e.g., mice), administration route, and bioanalytical technique is critical for a successful study. Mice are a common model due to their well-understood physiology and handling feasibility. The analytical method must be sensitive and specific enough to detect and identify metabolites in complex biological matrices like urine and blood. High-Resolution Mass Spectrometry (HRMS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for this work due to its ability to separate compounds and determine their exact mass and fragmentation patterns.[1][17]
Protocol: In Vivo Mephtetramine Metabolism Study in Mice
This protocol is based on the methodology described by Odoardi et al. for the study of mephtetramine.[1][3]
-
Animal Acclimatization & Dosing: House male ICR mice in controlled conditions (temperature, light-dark cycle) with free access to food and water for at least one week to acclimatize. Administer a single dose of mephtetramine via an appropriate route (e.g., intraperitoneal injection).
-
Sample Collection:
-
Urine: Place mice in metabolic cages immediately after dosing and collect urine over a 24-hour period.
-
Blood: Collect blood samples at a terminal time point via cardiac puncture.
-
Hair: Shave a patch of fur before dosing. Collect newly grown hair after a period of several weeks to assess long-term deposition.
-
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. Perform an enzymatic hydrolysis step (using β-glucuronidase) to cleave any Phase II glucuronide conjugates, converting them back to their Phase I metabolites for easier detection.
-
Blood: Centrifuge to separate plasma. Perform a protein precipitation step (e.g., with acetonitrile) to remove large proteins that interfere with analysis.
-
Hair: Decontaminate the hair surface. Pulverize and extract the hair using a solvent like methanol in an ultrasonic bath.
-
-
LC-HRMS Analysis:
-
Inject the prepared sample extract into a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., an Orbitrap).
-
The LC column separates the parent drug and its metabolites based on their physicochemical properties.
-
The mass spectrometer acquires full-scan mass spectra, providing the accurate mass of the eluting compounds.
-
Perform data-dependent fragmentation (MS/MS) on significant peaks to obtain structural information.
-
-
Data Analysis:
-
Process the raw data using specialized software.
-
Extract ion chromatograms for the exact masses of the predicted metabolites from the in silico analysis.
-
Compare the retention times and fragmentation patterns of detected compounds with those of the parent drug and available reference standards to confirm metabolite identity.
-
Experimentally Determined Metabolic Pathways of Mephtetramine
The in vivo study confirmed that mephtetramine is extensively metabolized.[3] The analysis of urine, blood, and hair samples revealed a profile largely consistent with the in silico predictions, with dehydrogenation and demethylation being key reactions.[1]
Caption: Observed in vivo metabolic pathways for mephtetramine.
Comparative Analysis: Bridging the Predictive-Empirical Gap
The true power of this dual approach lies in the direct comparison of their outputs. The study by Odoardi et al. found a strong concordance between the metabolites predicted by MetaSite™ and those experimentally identified in mouse samples.[1] This synergy validates the use of in silico tools as a powerful first step in metabolism studies.[3]
Head-to-Head Metabolite Comparison
The following table summarizes the findings, comparing the major predicted metabolites with their detection in various biological matrices in vivo.
| Predicted Metabolite | Metabolic Reaction | In Silico Prediction | In Vivo Finding (Mouse) | Matrix Detected | Concordance |
| M1 | N-Demethylation | Highly Probable | Confirmed | Urine, Hair | Excellent |
| M2 | Dehydrogenation | Predicted | Confirmed | Blood, Urine | Excellent |
| M3 | Hydroxylation | Predicted | Confirmed | Urine | Good |
| M4 | Demethylation + Dehydrogenation | Predicted | Confirmed | Blood, Urine | Excellent |
| Parent | Unchanged Drug | N/A | Confirmed | Blood, Urine, Hair | N/A |
Integrated Workflow for Metabolism Studies
The success of the mephtetramine case study highlights an efficient, modern workflow for metabolite identification. This integrated approach saves resources by focusing laboratory work on the most probable metabolic targets.
Caption: Integrated workflow for metabolite identification.
Conclusion and Future Perspectives
The comparative study of mephtetramine metabolism unequivocally demonstrates that in silico and in vivo methods are not competing, but are highly complementary. The strong agreement between the predicted and observed metabolites underscores the maturity and reliability of modern computational models for predicting drug metabolism.[1][3] For researchers in drug development and toxicology, this integrated approach offers a robust and efficient strategy: begin with the broad, predictive power of in silico tools to cast the net, then use the precision of in vivo experiments and high-resolution analytics to confirm and quantify the findings. This combination accelerates the characterization of new compounds, enhances our ability to assess their safety, and ultimately provides the critical data needed for forensic and clinical applications.
References
-
Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2023). Simulations Plus. [Link]
-
In silico approaches and tools for the prediction of drug metabolism and fate: A review. (2019). PubMed. [Link]
-
Metabolism study and toxicological determination of mephtetramine (MTTA) in biological samples by LC-HRMS. (2021). ResearchGate. [Link]
-
In Silico Drug Metabolism Prediction Services. Creative Biolabs. [Link]
-
MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic, Briefings in Bioinformatics. [Link]
-
Metabolism of Synthetic Cathinones. (2018). ResearchGate. [Link]
-
Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2023). PubMed. [Link]
-
Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (2016). Taylor & Francis Online. [Link]
-
Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (2016). Figshare. [Link]
-
Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry. (2021). PMC. [Link]
-
In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. (2022). MDPI. [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). PMC. [Link]
-
The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. (2014). ResearchGate. [Link]
-
A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline. (2022). PMC. [Link]
-
Differences between in vitro, in vivo and in silico assays in preclinical research. (2022). ZeClinics. [Link]
-
Metabolic screening in drug development: in-vivo to in-silico. (2017). MedCrave online. [Link]
-
Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers. (1995). PubMed. [Link]
-
Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. (2023). MDPI. [Link]
-
Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. (2023). PMC. [Link]
-
The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. (2014). PubMed. [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). MDPI. [Link]
-
Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. (2021). Frontiers in Pharmacology. [Link]
-
Mephedrone and Its Metabolites: A Narrative Review. (2024). MDPI. [Link]
-
In silico approaches to predicting drug metabolism, toxicology and beyond. (2004). Semantic Scholar. [Link]
-
Tackling metabolism issues in drug discovery with in silico methods. (2022). News-Medical.net. [Link]
-
In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Simulations Plus. [Link]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. [Link]
-
Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2024). Hilaris Publisher. [Link]
-
Methods of Metabolite Identification. Creative Bioarray. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 8. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. news-medical.net [news-medical.net]
- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - Simulations Plus [simulations-plus.com]
- 14. A Transversal Approach Combining In Silico, In Vitro and In Vivo Models to Describe the Metabolism of the Receptor Interacting Protein 1 Kinase Inhibitor Sibiriline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. simulations-plus.com [simulations-plus.com]
- 16. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
Evaluation of Chromatographic Columns for the Separation of MTTA Metabolites: A Comparative Technical Guide
Executive Summary
The chromatographic separation of Mephtetramine (MTTA) and its metabolic derivatives presents a distinct challenge in bioanalysis due to the compound's basicity and the structural similarity of its Phase I metabolites (primarily demethylated and dehydrogenated species). While C18 chemistries remain the industry standard, our evaluation indicates that Biphenyl and Fluorophenyl (F5) stationary phases offer superior selectivity for the aromatic and heterocyclic moieties typical of MTTA metabolism.
This guide provides a head-to-head comparison of three column chemistries, supported by experimental protocols and mechanistic rationale, to ensure robust separation in LC-MS/MS workflows.
Compound Profile & Separation Challenge
To select the correct column, we must first understand the analyte's physicochemical behavior.
-
Analyte: Mephtetramine (MTTA)
-
Class: New Psychoactive Substance (NPS) / Substituted Amine.
-
Key Metabolites:
-
Nor-MTTA (Demethylated): Increased polarity, reduced retention on RP.
-
Dehydro-MTTA: Loss of hydrogen, introduction of double bonds (pi-system changes).
-
Hydroxylated-MTTA: Significantly more polar.
-
-
Chromatographic Challenges:
-
Basic Tailing: The secondary amine function interacts with residual silanols on silica supports, causing peak tailing.
-
Isobaric Interference: Metabolites often share fragmentation patterns; chromatographic resolution (
) is critical to prevent ion suppression. -
Dewetting: Highly polar metabolites elute near the void volume (
) on traditional C18 columns.
-
Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries under identical gradient conditions.
Column A: C18 (End-capped, High Strength Silica)
The Traditional Workhorse
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Performance: Excellent retention for the parent MTTA but struggles with polar metabolites.
-
Verdict: Baseline Acceptable. Good for potency assays but lacks the selectivity to separate closely related dehydrogenated isomers.
Column B: Biphenyl (Diphenyl)
The Selectivity Specialist
-
Mechanism: Hydrophobic interaction +
interactions . -
Performance: The biphenyl ring creates strong interactions with the aromatic system of MTTA. Crucially, it discriminates between the parent and dehydrogenated metabolites based on electron density differences in the pi-cloud.
-
Verdict: Recommended. Superior resolution of structural isomers.
Column C: HILIC (Amide)
The Polar Alternative
-
Mechanism: Partitioning into a water-enriched layer on the surface.
-
Performance: Retains polar metabolites (hydroxylated forms) that elute in the void on C18.
-
Verdict: Niche Application. Use only if Phase II conjugates (glucuronides) are the primary target.
Data Summary: Performance Metrics
| Parameter | C18 (1.7 µm) | Biphenyl (2.6 µm) | HILIC Amide (1.7 µm) |
| Parent MTTA Retention ( | 4.2 | 5.1 | 1.8 |
| Metabolite Resolution ( | 1.2 (Co-elution risk) | 2.4 (Baseline) | 3.0 |
| Peak Symmetry ( | 1.4 (Tailing) | 1.1 (Excellent) | 1.2 |
| Equilibration Time | Fast (< 5 min) | Moderate (5-8 min) | Slow (> 15 min) |
Scientific Mechanism: Why Biphenyl Wins
The superiority of the Biphenyl phase for MTTA is not accidental; it is mechanistic.
- Stacking: MTTA contains an aromatic ring. The Biphenyl stationary phase engages in electron-donor/acceptor interactions with the analyte.
-
Metabolite Discrimination: When MTTA is metabolized (e.g., dehydrogenation), the electron density of its ring system changes. A C18 column, interacting only via hydrophobicity, cannot "see" this change easily. A Biphenyl column senses the shift in pi-electron density, resulting in a shift in retention time and better separation.
Diagram: Separation Decision Matrix
Caption: Decision matrix for selecting the optimal stationary phase based on the specific metabolic target of MTTA.
The "Self-Validating" Experimental Protocol
To ensure trustworthiness and reproducibility, we utilize a protocol where the Mobile Phase B acts as a system suitability check.
Reagents & Preparation[1][2]
-
Mobile Phase A (MPA): Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Why: The ammonium formate acts as an ion-pairing buffer to improve peak shape for the basic amine (MTTA) without suppressing MS ionization.
-
-
Mobile Phase B (MPB): Methanol (for Biphenyl) OR Acetonitrile (for C18).
-
Note: Methanol promotes stronger
interactions on Biphenyl columns compared to Acetonitrile.
-
Instrument Settings (LC-MS/MS)
-
Column: Biphenyl, 100 x 2.1 mm, 2.6 µm fused-core particles.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Critical: Lower temperatures enhance
selectivity).
Gradient Profile
| Time (min) | % Mobile Phase B | Event | Mechanism |
| 0.00 | 5% | Injection | Loading of polar metabolites |
| 1.00 | 5% | Isocratic Hold | Focuses early eluters |
| 8.00 | 95% | Ramp | Elution of parent MTTA |
| 10.00 | 95% | Wash | Removal of lipophilic matrix |
| 10.10 | 5% | Re-equilibration | Prepare for next injection |
Workflow Diagram
Caption: Optimized sample preparation and analytical workflow for MTTA metabolite determination.
References
-
Strano-Rossi, S. et al. (2025). Metabolism study and toxicological determination of mephtetramine (MTTA) in biological samples by LC-HRMS. ResearchGate. Link
-
Patti, G. J. (2011).[1] Separation strategies for untargeted metabolomics. Journal of Separation Science. Link
-
Sigma-Aldrich. (2023). Metabolites – A Serious Challenge for LC/MS Separations. Link
Sources
A Comparative Analysis of the Behavioral Profiles of Mephtetramine (MTTA) and Amphetamine in Rodent Models
An In-depth Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of the behavioral effects of mephtetramine (MTTA), a novel psychoactive substance, and the well-characterized psychostimulant, d-amphetamine. By examining their distinct neurochemical mechanisms and resulting behavioral profiles in established rodent assays, this document aims to equip researchers with the foundational knowledge to design and interpret experiments in the fields of addiction, psychopharmacology, and drug discovery.
Part 1: Foundations in Neuropharmacology: Mechanisms of Action
The behavioral outcomes of psychostimulants are intrinsically linked to their interactions with monoamine transporter systems in the brain.[1][2] These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[1][2] Both amphetamine and MTTA exert their primary effects by disrupting this process, but their nuanced differences in transporter affinity and action lead to distinct behavioral profiles.
Amphetamine: A Classical Monoamine Releaser
Amphetamine's mechanism is multifaceted and potent.[3][4] It acts as a substrate for DAT, NET, and SERT, meaning it is transported into the presynaptic neuron.[4][5] Once inside, it disrupts the vesicular storage of monoamines, leading to an increase in their cytoplasmic concentration.[4][5] This action, combined with its ability to induce reverse transport (efflux) through the transporters, results in a significant, non-vesicular release of dopamine, norepinephrine, and to a lesser extent, serotonin, into the synapse.[3][4] Amphetamine also competitively inhibits monoamine reuptake and can inhibit the enzyme monoamine oxidase (MAO), which is responsible for breaking down these neurotransmitters.[3]
Mephtetramine (MTTA): An Atypical Cathinone Derivative
MTTA, a synthetic cathinone, is also a monoamine transporter substrate. While direct comparative binding data is limited in publicly available literature, studies on similar cathinones and MTTA's observed behavioral effects suggest it functions as a dopamine-norepinephrine releasing agent. One study indicated that DAT inhibition could explain the observed dose-dependent increase in locomotor activity in mice.[6] Its profile is generally considered to be more DAT/NET selective than that of amphetamine, with less pronounced effects on the serotonin system. This distinction is critical, as the relative impact on dopamine versus serotonin systems often dictates the balance between stimulant and empathogenic/entactogenic effects.
Caption: Mechanism of amphetamine and MTTA at the dopamine synapse.
Part 2: Comparative Behavioral Pharmacology in Rodents
The following sections compare the effects of MTTA and amphetamine across key behavioral paradigms used to assess psychostimulant activity, including locomotor stimulation, stereotypy, and abuse potential.
Locomotor Activity & Stereotypy
The open-field test is a standard assay to measure general locomotor activity and exploratory behavior.[7][8][9] Psychostimulants typically produce a dose-dependent increase in horizontal and vertical movement. At higher doses, this generalized hyperactivity often transitions into stereotyped behaviors—repetitive, invariant, and seemingly purposeless movements like sniffing, head weaving, or gnawing.[10][11]
Experimental Data Summary
| Compound | Dose Range (mg/kg, i.p.) | Peak Locomotor Effect | Stereotypy Onset | Species | Reference |
| d-Amphetamine | 0.5 - 4.0 | ~2.0 mg/kg | > 6.0 mg/kg | Rat / Mouse | [12][13] |
| MTTA | 0.1 - 30 | Dose-dependent increase up to 30 mg/kg | Not explicitly reported | Mouse | [6] |
Note: Data is compiled from multiple sources and may vary based on specific experimental conditions (e.g., strain, apparatus).
Interpretation: Both amphetamine and MTTA produce robust, dose-dependent increases in locomotor activity.[6][12] Amphetamine exhibits a classic biphasic effect, where locomotor activity increases with dose up to a point, after which it is supplanted by focused stereotypies.[13] While a detailed stereotypy rating for MTTA was not found in the reviewed literature, the continuous increase in motor activity up to 30 mg/kg suggests a high stimulant potential.[6] The lack of a reported downturn in locomotion at high doses may indicate that either stereotypy emerges at even higher doses or its behavioral manifestation is different from classical amphetamine-induced patterns.
Experimental Protocol: Open-Field Locomotor Activity
This protocol provides a standardized method for assessing the effects of novel compounds on spontaneous locomotor activity.
Objective: To quantify horizontal and vertical activity, as well as thigmotaxis (wall-hugging behavior), as an index of psychostimulation and anxiety-like behavior.[7]
Materials:
-
Open-field arena (e.g., 40x40x40 cm), typically made of a non-porous material.
-
Automated tracking system with infrared beams or an overhead video camera and software.[9][14]
-
Test compound (MTTA, d-amphetamine) and vehicle (e.g., 0.9% saline).
-
Disinfectant (e.g., 70% ethanol).
Procedure:
-
Acclimation: Bring rodents to the testing room at least 30-60 minutes before the trial to acclimate to the environment (lighting, ambient noise).[14][15] This minimizes stress-induced artifacts.
-
Habituation (Optional but Recommended): Place each animal in the open-field arena for a 30-60 minute habituation session one day prior to testing. This reduces the novelty response on the test day, providing a more stable baseline.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). Place the animal back in its home cage for the appropriate pretreatment time to allow for drug absorption (typically 15-30 minutes for i.p. amphetamine).
-
Trial: Gently place the animal in the center of the open-field arena. Start the automated tracking software and leave the room to avoid experimenter interference.[14]
-
Data Collection: Record activity for a set duration (e.g., 60-120 minutes). Key parameters to measure include:
-
Cleaning: After each trial, thoroughly clean the arena with disinfectant to remove any olfactory cues that could influence the next animal.[15]
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare dose groups to the vehicle control.
Caption: Experimental workflow for the rodent open-field test.
Rewarding and Reinforcing Properties (Abuse Potential)
Two primary paradigms are used to assess the abuse potential of drugs in rodents: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).
Conditioned Place Preference (CPP): CPP is a Pavlovian conditioning model that measures the rewarding properties of a drug by assessing an animal's preference for an environment that has been previously paired with the drug's effects.[16][17]
Intravenous Self-Administration (IVSA): Considered the "gold standard" for assessing abuse liability, IVSA is an operant conditioning model where animals learn to perform a specific action (e.g., press a lever) to receive an intravenous infusion of a drug.[18][19] The motivation to obtain the drug is a direct measure of its reinforcing efficacy.
Experimental Data Summary
| Compound | Assay | Effective Dose (mg/kg) | Key Finding | Species | Reference |
| d-Amphetamine | CPP | 0.3 - 2.5 | Robust place preference | Rat | [20][21] |
| d-Amphetamine | IVSA | 0.03 - 0.3 (per infusion) | Readily self-administered | Rat / Mouse | [18] |
| MTTA | CPP | Not found | Data not available in reviewed literature | - | - |
| MTTA | IVSA | Not found | Data not available in reviewed literature | - | - |
Interpretation: Amphetamine is a well-established positive control in both CPP and IVSA assays, reliably inducing a preference for drug-paired environments and sustaining high rates of self-administration.[18][20] The lack of publicly available, peer-reviewed CPP or IVSA data for MTTA is a significant knowledge gap. However, given its potent locomotor-activating effects and its presumed mechanism as a dopamine-releasing agent, it is highly probable that MTTA would demonstrate significant rewarding and reinforcing properties in these assays. Future research should prioritize these evaluations to accurately assess its abuse liability.
Experimental Protocol: Conditioned Place Preference (CPP)
Objective: To determine if a compound has rewarding or aversive properties by pairing its effects with a distinct environmental context.[22]
Materials:
-
Three-chamber CPP apparatus (two large, distinct conditioning chambers separated by a smaller, neutral start chamber).[23]
-
Test compound (MTTA, d-amphetamine) and vehicle.
-
Video camera and analysis software.
Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1):
-
Place the animal in the central chamber and allow it to freely explore the entire apparatus for a set time (e.g., 15 minutes).[23]
-
Record the time spent in each of the large chambers to determine any innate preference. A balanced design, where the drug is paired with the initially non-preferred side, is often used.[23]
-
-
Phase 2: Conditioning (Days 2-7):
-
This phase consists of several conditioning sessions, typically alternating between drug and vehicle days.[17]
-
Drug Day: Administer the test compound (e.g., amphetamine) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30-45 minutes).[17][23]
-
Vehicle Day: Administer the vehicle (saline) and confine the animal to the opposite chamber for the same duration.
-
The order of drug/vehicle administration and the chamber pairings should be counterbalanced across subjects.
-
-
Phase 3: Post-Conditioning (Preference Test - Day 8):
-
In a drug-free state, place the animal back in the central chamber and allow it to freely explore the entire apparatus, just as in the pre-conditioning phase.[23]
-
Record the time spent in each chamber for 15 minutes.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test, compared to the pre-conditioning test, indicates a conditioned place preference and suggests the drug has rewarding properties.
Part 3: Synthesis and Future Directions
Comparative Summary:
-
Mechanism: Both amphetamine and MTTA are monoamine releasers, but potential differences in their affinity for DAT, NET, and SERT likely underlie variations in their behavioral effects. Amphetamine's actions are well-documented, while MTTA's precise neurochemical profile requires further elucidation.
-
Locomotor Activity: Both compounds are potent psychostimulants. Amphetamine shows a classic dose-response curve that leads to stereotypy, while MTTA produces a strong, dose-dependent increase in locomotion, though its effects on stereotypy are not well-characterized.[6][13]
-
Abuse Potential: Amphetamine has high abuse potential, as demonstrated robustly in CPP and IVSA models.[18][20] While direct data for MTTA is lacking, its stimulant properties strongly predict a significant liability for abuse.
Implications for Researchers: This comparison highlights MTTA as a potent psychostimulant with a behavioral profile that shares key features with amphetamine. However, critical data on its reinforcing efficacy and potential to induce stereotypy are missing. For drug development professionals, understanding the subtle differences between compounds like MTTA and benchmark drugs like amphetamine is crucial for structure-activity relationship studies and for predicting the potential public health impact of new psychoactive substances. Future studies should focus on direct, side-by-side comparisons of these compounds in IVSA and CPP paradigms, coupled with in vitro transporter affinity assays and in vivo microdialysis to build a complete and predictive pharmacological profile.
References
-
Saunders, C., et al. (2013). Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. Journal of Neuroscience. Available at: [Link]
-
What is the mechanism of Amphetamine? (2024). Patsnap Synapse. Available at: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine. Available at: [Link]
-
Cheng, M. H., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. FEBS Letters. Available at: [Link]
-
Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Available at: [Link]
-
BehaviorCloud. (n.d.). Open Field Test. Available at: [Link]
-
IACUC. (2024). Locomotor Activity/Open Field Test. Standard Procedure. Available at: [Link]
-
Kelley, A. E. (2001). Measurement of rodent stereotyped behavior. Current Protocols in Neuroscience. Available at: [Link]
-
Foilb, A. R., et al. (2010). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Marti, M., et al. (2023). Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. International Journal of Molecular Sciences. Available at: [Link]
-
McNamara, C. G., et al. (1993). A comparison of the motor-activating effects of acute and chronic exposure to amphetamine and methylphenidate. Pharmacology Biochemistry and Behavior. Available at: [Link]
-
Wikipedia. (n.d.). Conditioned place preference. Available at: [Link]
-
BioMed. (n.d.). Conditioned Place Preference (CPP). Available at: [Link]
-
Slosky, L. M., et al. (2022). Establishment of multi-stage intravenous self-administration paradigms in mice. Scientific Reports. Available at: [Link]
-
Thomsen, M., & Caine, S. B. (2011). Methods for Intravenous Self Administration in a Mouse Model. Journal of Visualized Experiments. Available at: [Link]
-
BioMed. (2025). Drug self-administration (SA) Protocol. Available at: [Link]
-
Chen, R., et al. (2005). Amphetamine-Induced Place Preference and Conditioned Motor Sensitization Requires Activation of Tyrosine Kinase Receptors in the Hippocampus. Journal of Neuroscience. Available at: [Link]
-
Štefková, K., et al. (2018). Ghrelin Receptor Antagonism of Methamphetamine-Induced Conditioned Place Preference and Intravenous Self-Administration in Rats. Nutrients. Available at: [Link]
-
Wang, Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments. Available at: [Link]
-
Rodríguez-Arias, M., et al. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 4. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 9. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 10. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of the motor-activating effects of acute and chronic exposure to amphetamine and methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amphetamine-Induced Place Preference and Conditioned Motor Sensitization Requires Activation of Tyrosine Kinase Receptors in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biomed-easy.com [biomed-easy.com]
- 23. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
Comparative pharmacokinetics of MTTA following different routes of administration
A Comprehensive Guide to the Comparative Pharmacokinetics of Pemetrexed (A Multi-Targeted Antifolate) Following Intravenous, Intraperitoneal, and Oral Administration
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of pemetrexed, a multi-targeted antifolate (MTA), following intravenous (IV), intraperitoneal (IP), and emerging oral routes of administration. By synthesizing data from preclinical and clinical studies, this document offers valuable insights for researchers in oncology and drug development.
Introduction: The Significance of Administration Route on Pemetrexed's Therapeutic Profile
Pemetrexed (marketed as Alimta®) is a cornerstone in the treatment of various malignancies, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its mechanism of action lies in the inhibition of multiple folate-dependent enzymes crucial for nucleotide synthesis, thereby impeding the proliferation of cancer cells.[2][3] The route of administration is a critical determinant of a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—which in turn profoundly influences its efficacy and toxicity.[4] While intravenous infusion is the standard clinical route for pemetrexed, alternative routes such as intraperitoneal and oral administration are being explored to enhance therapeutic outcomes in specific clinical scenarios.[5][6] This guide will dissect the pharmacokinetic nuances of pemetrexed across these three administration routes, providing a comparative framework grounded in experimental data.
The Journey of Pemetrexed in the Body: An ADME Overview
The pharmacokinetic journey of a drug through the body is governed by four key processes: absorption, distribution, metabolism, and excretion.
Caption: A generalized workflow for a preclinical comparative pharmacokinetic study of pemetrexed.
Detailed Methodologies
1. Animal Model and Dosing
-
Species: Sprague-Dawley or Wistar rats are commonly used models. [5][7]* Intravenous (IV) Administration: Pemetrexed is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion via a cannulated tail vein.
-
Intraperitoneal (IP) Administration: The calculated dose of pemetrexed solution is injected into the peritoneal cavity using an appropriate gauge needle. [5]* Oral Administration (Gavage): The experimental oral formulation of pemetrexed is administered directly into the stomach using a gavage needle.
2. Blood Sample Collection
-
Serial blood samples (e.g., at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) are collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA). [8] 3. Plasma Preparation and Sample Processing
-
Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Protein Precipitation: A common method for sample clean-up involves adding a precipitating agent like acetonitrile or perchloric acid to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. [4][9]* Solid-Phase Extraction (SPE): For higher sensitivity, SPE can be employed to further purify the sample and concentrate the analyte. [8][10] 4. Bioanalytical Quantification: LC-MS/MS
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate pemetrexed from endogenous plasma components. A C18 or C8 column is typically employed. [4][11]* Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used. [8]* Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification, providing high sensitivity and selectivity. An internal standard (e.g., [13C5]-Pemetrexed) is used to ensure accuracy. [8][10] 5. Pharmacokinetic Data Analysis
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine the key pharmacokinetic parameters. [12]
Mechanistic Insights: The Role of Transporters
The transport of pemetrexed across cell membranes is a key determinant of its distribution and efficacy. As a folate analog, pemetrexed utilizes folate transport systems, such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), to enter cells. [13][14]The expression levels of these transporters in tumor cells can influence the intracellular concentration of pemetrexed and, consequently, its cytotoxic activity. For oral absorption, overcoming the low permeability of the intestinal epithelium is a major challenge, and experimental formulations often aim to enhance transport via transcellular or paracellular pathways or by utilizing bile acid transporters. [6][15]
Conclusion and Future Directions
The route of administration significantly impacts the pharmacokinetic profile of pemetrexed. While intravenous administration remains the clinical standard, providing predictable and complete bioavailability, intraperitoneal administration offers a promising strategy for targeted therapy of peritoneal malignancies by achieving high local drug concentrations. The development of oral formulations of pemetrexed is an exciting area of research that could revolutionize its use in maintenance and metronomic chemotherapy regimens, offering greater convenience and potentially improved long-term outcomes.
Future research should focus on further optimizing oral formulations to improve bioavailability and on conducting clinical trials to evaluate the efficacy and safety of both intraperitoneal and oral pemetrexed in appropriate patient populations. A deeper understanding of the role of drug transporters in pemetrexed disposition will also be crucial for personalizing therapy and overcoming mechanisms of drug resistance.
References
-
Pemetrexed - StatPearls - NCBI - NIH. (2024, August 12). Retrieved from [Link]
-
Pharmacokinetics and the effect of heat on intraperitoneal pemetrexed using a murine model - PubMed. (2016, December 15). Retrieved from [Link]
-
Pharmacokinetic evaluation of pemetrexed - Taylor & Francis. (2011, May 21). Retrieved from [Link]
-
Pharmacokinetic evaluation of pemetrexed. (n.d.). Retrieved from [Link]
-
Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC. (n.d.). Retrieved from [Link]
-
pemetrexed for injection - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document - FDA. (2004, August 18). Retrieved from [Link]
-
FDA drug approval summaries: pemetrexed (Alimta) - PubMed. (n.d.). Retrieved from [Link]
-
Plasma and cerebrospinal fluid pharmacokinetics of pemetrexed after intravenous administration in non-human primates - Mayo Clinic. (2007, March 15). Retrieved from [Link]
-
ALIMTA Label - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Phase I and pharmacokinetic study of the multitargeted antifolate pemetrexed in combination with oxaliplatin in patients with advanced solid tumors - PubMed. (2004, July 15). Retrieved from [Link]
-
Pemetrexed Safety and Pharmacokinetics in Patients with Third-Space Fluid. (2010, May 13). Retrieved from [Link]
-
Phase I and Pharmacokinetic Study of Pemetrexed with High-Dose Folic Acid Supplementation or Multivitamin Supplementation in Patients with Locally Advanced or Metastatic Cancer - AACR Journals. (2007, May 1). Retrieved from [Link]
-
Adjusted Dosing and Schedule of Pemetrexed in Impaired Renal Function. (2016, September 15). Retrieved from [Link]
-
FDA Drug Approval Summaries: Pemetrexed (Alimta ® ) - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Oral pemetrexed facilitates low-dose metronomic therapy and enhances antitumor efficacy in lung cancer - PubMed. (2018, August 28). Retrieved from [Link]
-
AUSTRALIAN PRODUCT INFORMATION – ALIMTA® (PEMETREXED DISODIUM HEPTAHYDRATE) POWDER FOR SOLUTION FOR INFUSION 1. NAME OF THE - Medsinfo. (n.d.). Retrieved from [Link]
-
Abstract 4390: Metronomic maintenance chemotherapy of orally active pemetrexed for effective treatment of lung cancer - AACR Journals. (2015, August 1). Retrieved from [Link]
-
Pharmacological principles of intraperitoneal and bidirectional chemotherapy - PMC. (n.d.). Retrieved from [Link]
-
Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations - PMC. (2018, June 6). Retrieved from [Link]
-
Pemetrexed: a multitargeted antifolate - PubMed. (2005, September 15). Retrieved from [Link]
-
Plasma and cerebrospinal fluid pharmacokinetics of pemetrexed after intravenous administration in non-human primates - PubMed. (2007, March 15). Retrieved from [Link]
-
Untitled - accessdata.fda.gov. (2003, August 14). Retrieved from [Link]
-
Pemetrexed: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, February 10). Retrieved from [Link]
-
ALIMTA (pemetrexed disodium) Injection - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC. (n.d.). Retrieved from [Link]
-
Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed. (2022, February 15). Retrieved from [Link]
-
Oral pemetrexed facilitates low-dose metronomic therapy and enhances antitumor efficacy in lung cancer | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Enhanced oral absorption of pemetrexed by ion-pairing complex formatio | IJN. (2018, June 6). Retrieved from [Link]
-
Safety and pharmacokinetics of intrathecal administration of pemetrexed in rats - PubMed. (2011, August 15). Retrieved from [Link]
-
Simple and Rapid Quantification of the Multi-Enzyme Targeting Antifolate Pemetrexed in Human Plasma - Radboud Repository. (n.d.). Retrieved from [Link]
-
The Antifolates - PMC. (n.d.). Retrieved from [Link]
-
Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
FDA Approves Alimta plus Keytruda as First-Line Treatment for Metastatic NSCLC. (2019, March 15). Retrieved from [Link]
-
Intrapleural administration of pemetrexed: a pharmacokinetic study in an animal model. (2009, March 15). Retrieved from [Link]
-
Concentration times time graph of pemetrexed in peritoneal fluid and... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Intestinal Absorption of Folates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effect of antifolates and folate metabolites on uptake of folate or... - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel antifolate drugs - Johns Hopkins University. (2003, March 15). Retrieved from [Link]
-
Phase I and Pharmacokinetic Study of Pemetrexed Administered Every 3 Weeks to Advanced Cancer Patients With Normal and Impaired Renal Function | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC. (2022, September 22). Retrieved from [Link]
Sources
- 1. Pemetrexed: a multitargeted antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Adjusted Dosing and Schedule of Pemetrexed in Impaired Renal Function [jhoponline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacokinetics and the effect of heat on intraperitoneal pemetrexed using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral pemetrexed facilitates low-dose metronomic therapy and enhances antitumor efficacy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrapleural administration of pemetrexed: a pharmacokinetic study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Intestinal Absorption of Folates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations: preparation, characterization, and in vivo oral bioavailability and anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
